7-Allyl-6-hydroxy-1-indanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-prop-2-enyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-10(13)6-4-8-5-7-11(14)12(8)9/h2,4,6,13H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEZHGHBZJSUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670642 | |
| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320574-77-4 | |
| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Allyl-6-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a viable synthetic pathway for 7-allyl-6-hydroxy-1-indanone, a substituted indanone with potential applications in medicinal chemistry and materials science. The synthesis is strategically designed as a three-step process commencing with the formation of the key intermediate, 6-hydroxy-1-indanone. This is followed by a Williamson ether synthesis to introduce the allyl moiety, and culminates in a regioselective aromatic Claisen rearrangement. This document will elaborate on the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the analytical characterization of the synthesized compounds.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the indanone ring system allows for the fine-tuning of their pharmacological properties. Specifically, the incorporation of an allyl group can enhance lipophilicity and provide a reactive handle for further chemical modifications. This guide focuses on the synthesis of this compound, a molecule of interest for its potential as a building block in the development of novel therapeutic agents. The presented synthetic route is designed for efficiency and regiochemical control, leveraging well-established organic transformations.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a pathway involving a Claisen rearrangement of an allyl aryl ether intermediate. This disconnection leads back to 6-allyloxy-1-indanone (2). The allyl ether can be readily prepared from 6-hydroxy-1-indanone (3) via a Williamson ether synthesis. Finally, 6-hydroxy-1-indanone (3) can be synthesized from a commercially available precursor, such as 6-methoxy-1-indanone (4), through demethylation.
An In-depth Technical Guide to 7-Allyl-6-hydroxy-1-indanone: Synthesis, Properties, and Therapeutic Potential
Introduction
The 1-indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, represents a privileged structure in medicinal chemistry.[1] Its rigid framework and amenability to diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Notably, the indanone core is central to the mechanism of action of drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4] The wide-ranging biological activities of substituted indanones—spanning anticancer, neuroprotective, and anti-inflammatory applications—underscore the immense potential held within this chemical class.[1][2]
This technical guide focuses on a specific, novel derivative: 7-Allyl-6-hydroxy-1-indanone . While this compound is not extensively described in current literature, its structure suggests a promising combination of functionalities. The phenolic hydroxyl group and the adjacent allyl group on the aromatic ring are poised to influence the molecule's electronic properties, reactivity, and biological interactions. This document will provide a comprehensive overview of the foundational chemistry of the 6-hydroxy-1-indanone core, a proposed synthetic pathway to the target molecule, a predictive analysis of its chemical and structural properties, and an exploration of its potential applications in drug discovery and development.
The 6-Hydroxy-1-indanone Core: Foundational Properties and Structure
Understanding the chemical nature of this compound begins with its precursor, 6-hydroxy-1-indanone. This compound serves as the fundamental building block, and its properties provide a baseline for predicting the behavior of its allylated derivative.
Chemical and Physical Properties
6-Hydroxy-1-indanone is a white to light yellow crystalline solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [6][7] |
| Molecular Weight | 148.16 g/mol | [6][7] |
| Melting Point | 154-158 °C | [5][8] |
| Boiling Point (Predicted) | 329.0 ± 31.0 °C | [5] |
| CAS Number | 62803-47-8 | [6] |
Structural and Spectral Data
The structure of 6-hydroxy-1-indanone features a bicyclic system where the hydroxyl group at the 6-position and the ketone at the 1-position are key functional groups influencing its reactivity.
The spectral data for 6-hydroxy-1-indanone are consistent with its structure. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methylene protons of the cyclopentanone ring, and the phenolic hydroxyl proton.[8] Specifically, the aromatic protons appear as a doublet at δ 7.36 (d, J = 8 Hz, 1H), a doublet of doublets at δ 7.07 (dd, J = 8, 3 Hz, 1H), and a doublet at δ 6.90 (d, J = 3 Hz, 1H). The phenolic proton gives a singlet at δ 9.72 (s, 1H), and the two methylene groups of the five-membered ring appear as multiplets around δ 2.94 and δ 2.58.[8] The mass spectrum shows a molecular ion peak at m/z 149 ([M+H]⁺).[8]
Proposed Synthesis of this compound
The introduction of an allyl group at the 7-position of 6-hydroxy-1-indanone can be achieved through a two-step sequence involving an initial O-allylation followed by a thermal[8][8]-sigmatropic rearrangement, known as the Claisen rearrangement.[9][10] This is a classic and reliable method for the C-allylation of phenols.[10]
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Allyloxy)-1-indanone (O-Allylation)
-
Reagents and Setup: To a solution of 6-hydroxy-1-indanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allyl bromide (1.2 eq) is added dropwise to the suspension at room temperature.
-
Heating and Monitoring: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 6-(allyloxy)-1-indanone can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the Williamson ether synthesis. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile, without causing unwanted side reactions. An excess of the base and a slight excess of the allylating agent ensure the reaction goes to completion.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Setup: The purified 6-(allyloxy)-1-indanone from Step 1 is placed in a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether.
-
Reaction: The solution is heated to a high temperature (typically 180-220 °C) under an inert atmosphere. The rearrangement is a concerted pericyclic reaction.[9]
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed. The aromatic Claisen rearrangement is generally irreversible due to the subsequent tautomerization to the stable phenol.[10][11]
-
Work-up: After cooling, the reaction mixture is diluted with a solvent like diethyl ether and washed with a dilute acid (e.g., 1M HCl) to remove the high-boiling solvent. The organic layer is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.
Causality Behind Experimental Choices: The Claisen rearrangement is a thermal process, requiring significant energy input to overcome the activation barrier of the[8][8]-sigmatropic shift.[9][12] The use of a high-boiling, non-reactive solvent is crucial. The ortho position (C7) relative to the oxygen is unsubstituted, making it the favored site for the allyl group migration.[13]
Predicted Chemical Properties and Structure of this compound
The introduction of the allyl group at the 7-position is expected to modify the physicochemical and spectral properties of the indanone core.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
Predicted Spectral Characteristics
-
¹H NMR: The spectrum will retain the signals for the indanone methylene protons and the phenolic hydroxyl group. The aromatic region will be simplified due to higher symmetry, likely showing two singlets or two doublets with small coupling constants. New signals corresponding to the allyl group will appear: a doublet for the methylene group attached to the aromatic ring, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.
-
¹³C NMR: The spectrum will show 12 distinct carbon signals. The signals for the allyl group carbons will be characteristic, with two sp² carbons and one sp³ carbon. The aromatic region will also reflect the new substitution pattern.
-
IR Spectroscopy: The spectrum will show a strong carbonyl (C=O) stretch, a broad O-H stretch for the phenol, and characteristic peaks for the C=C bond of the allyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 188, corresponding to the molecular weight of the compound.
Potential Applications in Drug Development
Substituted indanones are a wellspring of biologically active molecules.[1][2] The structural features of this compound suggest several promising avenues for therapeutic applications.
-
Anti-inflammatory and Anticancer Activity: Many indanone derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The phenolic hydroxyl group in the target molecule is a common feature in many COX inhibitors. The allyl group can modulate lipophilicity and binding interactions within the enzyme's active site.
-
Neuroprotective Effects: The indanone scaffold is a key component of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] The specific substitution pattern of this compound could be explored for its potential to modulate the activity of these enzymes.
Conclusion
This compound is a novel compound with significant potential in the field of medicinal chemistry. Based on the well-established chemistry of the indanone scaffold and phenolic compounds, a reliable synthetic route via O-allylation and Claisen rearrangement is proposed. The predicted chemical properties and structural features, particularly the combination of the phenolic hydroxyl and allyl groups, make it an attractive candidate for investigation as a potential anti-inflammatory, anticancer, or neuroprotective agent. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]
- 6. 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-1-indanone | CymitQuimica [cymitquimica.com]
- 8. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]
- 9. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Claisen rearrangement - Wikipedia [en.wikipedia.org]
A Strategic In-Depth Technical Guide to the Biological Activity Screening of 7-Allyl-6-hydroxy-1-indanone
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. This technical guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of a novel derivative, 7-Allyl-6-hydroxy-1-indanone. As a Senior Application Scientist, this document moves beyond a simple listing of protocols to provide a deep, causality-driven narrative for experimental choices. It integrates in silico predictive modeling with a cascade of in vitro assays to efficiently identify and characterize the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental designs to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
The 1-indanone core is a key pharmacophore found in both natural products and clinically approved drugs[1][5]. Its rigid, bicyclic structure provides a valuable scaffold for the spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The specific substitutions on the this compound molecule provide compelling reasons for a thorough biological investigation:
-
The Hydroxyl Group (-OH) at position 6: Phenolic hydroxyl groups are well-known for their antioxidant properties and their ability to form hydrogen bonds with protein active sites. The presence of a hydroxyl group on the indanone ring has been associated with various biological activities[6][7].
-
The Allyl Group (-CH₂-CH=CH₂) at position 7: The introduction of an allyl group can enhance the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, the double bond in the allyl group can participate in various interactions with biological targets and has been explored in other bioactive compounds[6].
Given the established bioactivity of the indanone scaffold and the potential contributions of the hydroxyl and allyl moieties, a systematic screening approach is warranted to elucidate the therapeutic potential of this compound.
A Multi-Tiered Screening Strategy: From In Silico Prediction to In Vitro Validation
To maximize efficiency and resource allocation, a hierarchical screening cascade is proposed. This strategy begins with broad, cost-effective computational and cell-free assays and progresses to more complex and targeted cell-based and mechanistic studies.
Caption: A multi-tiered screening workflow for this compound.
Tier 1: Foundational In Silico and Broad-Spectrum In Vitro Screening
The initial tier focuses on predicting the compound's drug-like properties and assessing its general cytotoxicity to guide further investigations.
In Silico ADMET Prediction
Before commencing wet-lab experiments, it is crucial to computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This predictive step helps to identify potential liabilities early in the drug discovery process, saving significant time and resources.
Methodology:
Utilize established computational models and software (e.g., SwissADME, admetSAR) to predict key pharmacokinetic and pharmacodynamic parameters.
Data Presentation:
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| - Caco-2 Permeability | High/Low | |
| - Human Intestinal Absorption | Well/Poorly absorbed | |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Permeation | Yes/No | |
| - Plasma Protein Binding | High/Low | |
| Metabolism | ||
| - CYP450 Substrate/Inhibitor | Substrate/Inhibitor of which isoform | |
| Excretion | ||
| - Renal Organic Cation Transporter | Substrate/Non-substrate | |
| Toxicity | ||
| - AMES Mutagenicity | Mutagenic/Non-mutagenic | |
| - hERG Inhibition | High/Low risk |
Molecular Docking Studies
Based on the known biological activities of indanone derivatives, molecular docking can be employed to predict the binding affinity of this compound to a panel of potential protein targets. This provides a rational basis for prioritizing subsequent in vitro assays.
Potential Targets for Docking:
-
Anticancer: Tubulin, Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases
-
Anti-inflammatory: Cyclooxygenase (COX-1 and COX-2), 5-Lipoxygenase (5-LOX)
-
Neuroprotective: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)
Methodology:
-
Protein Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.
-
Docking Simulation: Perform molecular docking using software such as AutoDock or Glide to predict the binding poses and estimate the binding energy (docking score).
Data Presentation:
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Tubulin | 1SA0 | -8.5 | SER17, LYS254 |
| COX-2 | 5KIR | -9.2 | ARG120, TYR355 |
| AChE | 4EY7 | -7.8 | TRP86, TYR337 |
Broad-Spectrum Cytotoxicity Screening (MTT Assay)
The initial in vitro step is to assess the general cytotoxicity of this compound across a panel of human cancer cell lines from different tissue origins. The MTT assay is a reliable and widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.7 ± 3.1 |
| HCT116 | Colon | 18.9 ± 2.5 |
Tier 2: Focused In Vitro Bioactivity Assays
Based on the results from Tier 1, a more focused investigation into the specific biological activities of this compound can be undertaken.
Anticancer Activity
If significant cytotoxicity is observed in Tier 1, further assays can elucidate the mechanism of cell death.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Anti-inflammatory Activity
Given the structural similarity to compounds with known anti-inflammatory effects, assays targeting key inflammatory mediators are warranted.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Nitrite Measurement: After 24 hours, measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Neuroprotective Activity
The potential for BBB permeation and the presence of a phenolic hydroxyl group suggest a possible role in neuroprotection.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Assay Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a colored product.
-
Reaction Mixture: Prepare a reaction mixture containing AChE, DTNB, and various concentrations of this compound or a known AChE inhibitor (e.g., donepezil).
-
Reaction Initiation: Start the reaction by adding acetylthiocholine.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC₅₀ value.
Tier 3: Mechanistic Elucidation
Should promising activity be identified in Tier 2, the final phase of this screening guide focuses on identifying the specific molecular targets and cellular pathways modulated by this compound.
Potential Mechanistic Studies:
-
Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins in relevant signaling pathways (e.g., apoptosis-related proteins like Bcl-2 and Bax, or inflammatory signaling proteins like NF-κB).
-
Kinase Profiling: To screen the compound against a panel of kinases to identify specific enzymatic targets.
-
Gene Expression Analysis (qRT-PCR): To determine the effect of the compound on the transcription of genes involved in the observed biological response.
Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.
Conclusion
This in-depth technical guide provides a robust and scientifically rigorous framework for the comprehensive biological activity screening of this compound. By integrating predictive in silico methods with a tiered in vitro assay cascade, this strategy allows for an efficient and logical progression from broad-spectrum screening to detailed mechanistic studies. The self-validating nature of the proposed protocols and the emphasis on understanding the causality behind experimental choices will empower researchers to thoroughly evaluate the therapeutic potential of this novel indanone derivative.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
7-Allyl-6-hydroxy-1-indanone: A Scrutiny of Potential Therapeutic Targets
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on the specific derivative, 7-Allyl-6-hydroxy-1-indanone, a compound whose therapeutic potential remains largely unexplored. By synthesizing data from structurally related molecules, we will delineate its most probable therapeutic targets, providing a scientifically grounded framework for future research and drug development endeavors.
The presence of the hydroxyl and allyl functionalities on the indanone core suggests a multi-target potential, particularly in the realms of neurodegenerative and inflammatory diseases. The hydroxyl group is known to contribute to the pharmacological profile of bioactive compounds, often enhancing antioxidant and anti-inflammatory properties.[4][5] The allyl group, a reactive moiety, can influence pharmacokinetics and covalent interactions with biological targets.[6][7] This document will provide a detailed exploration of these potential targets, supported by evidence from the broader class of 1-indanone derivatives, and offer comprehensive protocols to validate these hypotheses.
Potential Therapeutic Targets in Neurodegenerative Disorders
The structural characteristics of this compound make it a compelling candidate for targeting key enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.
Cholinesterase Inhibition: A-symptomatic Relief in Alzheimer's Disease
A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8] The indanone scaffold is a core feature of the well-established AChE inhibitor, Donepezil.[3][9] Numerous studies have demonstrated the potent cholinesterase inhibitory activity of various indanone derivatives.[10][11][12]
Scientific Rationale: The planar indanone ring system can engage in π-π stacking interactions with aromatic residues in the active site of AChE. The hydroxyl and allyl groups of this compound could form hydrogen bonds and hydrophobic interactions, respectively, further anchoring the molecule within the enzyme's active site. Structure-activity relationship (SAR) studies of other indanones have shown that substitutions at various positions on the indanone ring significantly influence inhibitory potency.[11][13]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound, AChE, BChE, ATCI, BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition: A Neuroprotective Strategy in Parkinson's Disease
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[8] Inhibition of MAO-B increases dopamine levels, providing symptomatic relief in Parkinson's disease, and may also offer neuroprotective effects.[8][14] The 1-indanone scaffold has been identified as a promising framework for the development of potent and selective MAO-B inhibitors.[1][15]
Scientific Rationale: The indanone ring can interact with the active site of MAO-B. SAR studies have indicated that substitutions on the indanone ring are critical for both potency and selectivity.[15] Specifically, C5 and C6-substituted indanones have shown significant MAO-B inhibitory activity.[1][15] The 6-hydroxy and 7-allyl substitutions in the subject compound could confer both potency and selectivity for MAO-B.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
Objective: To determine the IC50 of this compound against human MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-B
-
Benzylamine (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of the test compound, MAO-B, benzylamine, Amplex® Red, and HRP in phosphate buffer.
-
In a 96-well black microplate, add 20 µL of varying concentrations of the test compound.
-
Add 20 µL of MAO-B solution and incubate for 15 minutes at 37°C.
-
Add a 100 µL reaction mixture containing benzylamine, Amplex® Red, and HRP.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Proposed Signaling Pathway for Neuroprotection
Caption: Proposed neuroprotective mechanisms of this compound.
Potential Therapeutic Targets in Inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of the 1-indanone scaffold is well-documented, with derivatives showing inhibition of key inflammatory pathways.
Inhibition of the NF-κB/MAPK Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[16][17][18][19][20][21] Several 2-benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting these pathways.[17][22]
Scientific Rationale: this compound, through its antioxidant and potential protein kinase interacting properties, may modulate the NF-κB and MAPK signaling cascades. The hydroxyl group can act as a radical scavenger, reducing oxidative stress that activates these pathways. The indanone core could potentially interact with upstream kinases in the MAPK pathway or components of the IKK complex in the NF-κB pathway. Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[16][17][22]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium, FBS, penicillin-streptomycin
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
Procedure:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize to the respective total protein or β-actin.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
Direct Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Some indanone derivatives have been specifically designed as selective COX-2 inhibitors.[23] Additionally, lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade, and their inhibition is a valid therapeutic strategy.[24][25][26]
Scientific Rationale: The structural features of this compound, particularly the acidic phenol and the overall molecular shape, may allow it to fit into the active sites of COX and LOX enzymes. The hydroxyl group could be crucial for interacting with key residues, similar to other phenolic inhibitors.
Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
Objective: To assess the direct inhibitory activity of this compound on COX-1, COX-2, and 5-LOX.
Materials:
-
This compound
-
Ovine COX-1 and human recombinant COX-2
-
5-Lipoxygenase from potato tubers or human leukocytes
-
Arachidonic acid
-
COX inhibitor screening assay kit (e.g., Cayman Chemical)
-
LOX inhibitor screening assay kit (e.g., Cayman Chemical)
-
Spectrophotometer or fluorometer
Procedure (General):
-
Follow the manufacturer's instructions for the respective inhibitor screening kits.
-
Typically, the assay involves incubating the enzyme (COX-1, COX-2, or 5-LOX) with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX) is measured colorimetrically or fluorometrically.
-
Calculate the percentage of inhibition and determine the IC50 values for each enzyme.
Quantitative Data Summary
As this compound is a novel compound for these therapeutic targets, the following table is a template for summarizing prospective experimental data.
| Target | Assay | Metric | Predicted Activity Range |
| Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 0.1 - 10 µM |
| Butyrylcholinesterase (BChE) | Ellman's Method | IC50 | 0.5 - 20 µM |
| Monoamine Oxidase B (MAO-B) | Amplex® Red Assay | IC50 | 0.05 - 5 µM |
| NF-κB Activation | Western Blot (p-p65) | % Inhibition | 50-90% at 10 µM |
| MAPK Activation (p-p38) | Western Blot (p-p38) | % Inhibition | 40-80% at 10 µM |
| COX-2 | In Vitro Inhibition Assay | IC50 | 1 - 25 µM |
| 5-LOX | In Vitro Inhibition Assay | IC50 | 5 - 50 µM |
Conclusion
Based on a thorough analysis of the existing literature on 1-indanone derivatives, this compound emerges as a promising lead compound with the potential to modulate multiple therapeutic targets. Its structural features suggest a strong candidacy for investigation as a neuroprotective agent through the inhibition of cholinesterases and MAO-B, and as an anti-inflammatory agent via the modulation of the NF-κB/MAPK signaling pathway and direct inhibition of COX/LOX enzymes. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic applications. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic utility of this intriguing molecule.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 11. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Mechanism of Action of 7-Allyl-6-hydroxy-1-indanone
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of 1-indanone have demonstrated potential as anti-inflammatory, neuroprotective, anticancer, and antimicrobial agents.[2][3][5][6] This technical guide presents a series of mechanism of action hypotheses for the novel compound 7-Allyl-6-hydroxy-1-indanone. Drawing upon the established pharmacology of structurally related indanone derivatives, this document outlines several plausible biological targets and signaling pathways. For each hypothesis, a detailed, step-by-step experimental workflow is provided to enable rigorous scientific investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the therapeutic potential of this promising molecule.
Introduction to this compound and the Indanone Pharmacophore
The 1-indanone core, a fused bicyclic ketone, is a versatile template for the design of pharmacologically active molecules.[4][7] Its rigid structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. The compound of interest, this compound, possesses two key functional groups appended to this core: a hydroxyl group at the 6-position and an allyl group at the 7-position.
The phenolic hydroxyl group is a common feature in many bioactive natural products and synthetic compounds, often contributing to antioxidant properties and hydrogen bonding interactions with protein targets. The allyl group, a small, lipophilic moiety, can influence the compound's pharmacokinetic profile and may participate in specific hydrophobic interactions within a binding pocket. Given the known biological activities of other substituted 1-indanones, we can formulate several compelling hypotheses regarding the mechanism of action of this novel derivative.
Hypothesis I: Anti-Inflammatory Activity via Modulation of the NF-κB Signaling Pathway
Scientific Rationale:
A significant body of research has established the anti-inflammatory properties of 1-indanone derivatives.[1][2][8] Several studies have demonstrated that these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9][10] It is hypothesized that this compound, by virtue of its phenolic and indanone core, may exert anti-inflammatory effects through the suppression of NF-κB activation and its downstream targets. Some indanone analogs have been shown to inhibit NO production and suppress the expression of iNOS and COX-2 through the TLR4/JNK/NF-κB signaling pathway.[9]
Experimental Validation Workflow:
The following protocol outlines a systematic approach to investigate the anti-inflammatory potential of this compound in a cellular model of inflammation.
Experimental Workflow for Anti-Inflammatory Activity Assessment
Caption: Workflow for evaluating anti-inflammatory effects.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Seed cells in appropriate plates. Once confluent, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell media and incubate for 24 hours.
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Use the cell culture supernatant to measure the accumulation of nitrite, a stable product of nitric oxide, using the Griess reagent.
-
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-NF-κB p65, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities from Western blots and normalize to the loading control. Calculate the percentage inhibition of cytokine and nitric oxide production. Determine the IC50 values for the observed effects.
Anticipated Quantitative Data:
| Concentration (µM) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release | % Inhibition of NO Production |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control |
Hypothesis II: Neuroprotective Effects via Acetylcholinesterase Inhibition and Modulation of Neurodegenerative Pathways
Scientific Rationale:
The 1-indanone scaffold is a key component of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] Several novel indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing promising results.[11] Furthermore, research has shown that certain 1-indanone derivatives can bind to α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease and other synucleinopathies.[12] Therefore, it is hypothesized that this compound may exhibit neuroprotective properties through one or more of the following mechanisms: inhibition of AChE, interference with α-synuclein aggregation, or inhibition of monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters and have been implicated in neurodegeneration.[6]
Experimental Validation Workflow:
A multi-faceted approach is required to assess the potential neuroprotective mechanisms of action.
Signaling Pathways in Neuroprotection
Caption: Potential neuroprotective targets of the compound.
Detailed Protocols:
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound.
-
Assay Procedure:
-
In a 96-well plate, add AChE enzyme, the test compound (or vehicle), and DTNB.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
B. α-Synuclein Aggregation Assay:
-
Protein Preparation: Purify recombinant human α-synuclein.
-
Aggregation Induction: Induce aggregation of α-synuclein by incubation at 37°C with constant agitation in the presence or absence of different concentrations of this compound.
-
Monitoring Aggregation: Monitor the aggregation kinetics using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time.
-
Data Analysis: Plot ThT fluorescence versus time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to assess the effect of the compound on α-synuclein aggregation.
C. Monoamine Oxidase (MAO) Inhibition Assay:
-
Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a commercially available chemiluminescent assay kit that measures the production of hydrogen peroxide from the deamination of a substrate by MAO.
-
Assay Procedure:
-
Pre-incubate MAO-A or MAO-B with various concentrations of this compound.
-
Add the MAO substrate and incubate to allow the enzymatic reaction to proceed.
-
Add the detection reagents to measure the luminescent signal, which is proportional to MAO activity.
-
-
Data Analysis: Calculate the percentage inhibition of MAO-A and MAO-B activity and determine the respective IC50 values.
Anticipated Quantitative Data:
| Assay | Endpoint | Result (IC50 in µM) |
| AChE Inhibition | IC50 | |
| α-Synuclein Aggregation | % Inhibition at X µM | |
| MAO-A Inhibition | IC50 | |
| MAO-B Inhibition | IC50 |
Hypothesis III: Antimicrobial Activity
Scientific Rationale:
The indanone scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[1][13] Studies have shown that certain indanone derivatives exhibit inhibitory activity against various bacterial strains, including Gram-positive bacteria.[13] The mechanism of action for these compounds is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes. The structural features of this compound, including its hydroxyl and allyl substitutions, may contribute to its potential antimicrobial properties.
Experimental Validation Workflow:
Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency of the compound.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocol:
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution Assay for MIC Determination:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
Following MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Anticipated Quantitative Data:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Bacillus subtilis | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa |
Conclusion
This technical guide provides a comprehensive framework for investigating the potential mechanisms of action of this compound. Based on the extensive literature on the pharmacological activities of the 1-indanone scaffold, we have proposed three primary hypotheses: anti-inflammatory activity, neuroprotective effects, and antimicrobial properties. The detailed experimental workflows and protocols outlined herein offer a rigorous and systematic approach to validating these hypotheses. The elucidation of the precise molecular targets and signaling pathways of this novel compound will be crucial for its future development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"7-Allyl-6-hydroxy-1-indanone" starting materials and precursors
An In-depth Technical Guide to the Synthesis of 7-Allyl-6-hydroxy-1-indanone: Core Precursors and Strategic Methodologies
Introduction
This compound is a substituted indanone, a class of compounds that form the structural core of numerous bioactive molecules and are pivotal in medicinal chemistry and materials science.[1][2][3] The indanone framework is a privileged scaffold due to its rigid bicyclic structure, which allows for precise spatial orientation of functional groups. This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the strategic selection of starting materials, key chemical transformations, and the underlying mechanistic principles. The synthesis is logically dissected into the formation of the core precursor, 6-hydroxy-1-indanone, followed by the regioselective introduction of the allyl group.
Part 1: Synthesis of the Core Precursor: 6-Hydroxy-1-indanone
The most direct and widely adopted method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][4] This approach ensures the correct fusion of the five-membered cyclopentanone ring to the benzene ring.
Starting Material: 3-(3-Hydroxyphenyl)propionic Acid
The logical starting material for the synthesis of 6-hydroxy-1-indanone is 3-(3-hydroxyphenyl)propionic acid. The position of the hydroxyl group on the phenyl ring is critical, as it dictates the regiochemical outcome of the subsequent cyclization. Cyclization of the meta-hydroxy substituted propionic acid can theoretically yield two different isomers: 6-hydroxy-1-indanone or 4-hydroxy-1-indanone. However, the cyclization is directed by the activating effect of the hydroxyl group, favoring acylation at the more sterically accessible and electronically enriched para position relative to the hydroxyl group, thus yielding the desired 6-hydroxy isomer as the major product.
Key Transformation: Intramolecular Friedel-Crafts Acylation
The conversion of 3-(3-hydroxyphenyl)propionic acid to 6-hydroxy-1-indanone is achieved via an acid-catalyzed cyclization. This reaction involves the protonation of the carboxylic acid, formation of an acylium ion intermediate, and subsequent electrophilic attack on the activated aromatic ring.
Catalyst Selection: Several strong acid catalysts can facilitate this transformation.
-
Polyphosphoric Acid (PPA): A widely used reagent that serves as both the catalyst and the solvent. It effectively promotes the reaction at elevated temperatures.
-
Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): A powerful and often more efficient alternative to PPA, allowing the reaction to proceed at lower temperatures and with cleaner outcomes.
-
Sulfuric Acid: While effective, concentrated sulfuric acid can sometimes lead to sulfonation and other side reactions.[4]
The workflow for this core synthesis is illustrated below.
Caption: Synthesis of the 6-hydroxy-1-indanone core.
Experimental Protocol: Synthesis of 6-Hydroxy-1-indanone
Materials:
-
3-(3-Hydroxyphenyl)propionic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-hydroxyphenyl)propionic acid.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring to 80-90°C and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker of vigorously stirred ice water.
-
A precipitate will form. Continue stirring until the solid is well-dispersed.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-hydroxy-1-indanone.
-
The product can be further purified by column chromatography or recrystallization.
Part 2: Regioselective Allylation via O-Allylation and Claisen Rearrangement
Direct Friedel-Crafts allylation of 6-hydroxy-1-indanone is challenging and often leads to a mixture of products and over-allylation. A more controlled and highly regioselective method involves a two-step sequence: an initial O-allylation to form an allyl phenyl ether, followed by a thermal[5][5]-sigmatropic rearrangement, known as the Claisen rearrangement.[6][7][8]
Step 1: O-Allylation of 6-Hydroxy-1-indanone
The phenolic hydroxyl group of 6-hydroxy-1-indanone is first converted to an allyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a mild base, acts as a nucleophile and displaces a halide from an allyl electrophile.
Reagents:
-
Allyl Source: Allyl bromide is the most common and cost-effective choice.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base, as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions.
-
Solvent: Acetone or dimethylformamide (DMF) are commonly used solvents for this reaction.
Caption: O-Allylation of the phenolic precursor.
Step 2: Thermal Claisen Rearrangement
The intermediate, 6-allyloxy-1-indanone, undergoes a thermal rearrangement to yield the final product. The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[8][9] For allyl phenyl ethers, the reaction exclusively forms a C-C bond at the ortho position relative to the oxygen atom.[6][10] This high regioselectivity is the key advantage of this method.
The reaction proceeds via two key steps:
-
[5][5]-Sigmatropic Shift: The allyl group migrates from the oxygen atom to the C7 position of the indanone ring, forming a non-aromatic cyclohexadienone intermediate.
-
Tautomerization: The intermediate rapidly tautomerizes to restore the aromaticity of the benzene ring, yielding the stable this compound product.
This transformation typically requires heating the substrate, either neat or in a high-boiling, non-polar solvent.
Caption: Mechanism of the Claisen Rearrangement.
Experimental Protocol: Synthesis of this compound
Part A: O-Allylation
-
Dissolve 6-hydroxy-1-indanone in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate and allyl bromide.
-
Reflux the mixture with stirring for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 6-allyloxy-1-indanone, which can be used in the next step without further purification.
Part B: Claisen Rearrangement
-
Place the crude 6-allyloxy-1-indanone in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the material to approximately 200-220°C. The rearrangement is often performed neat (without solvent).
-
Maintain this temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. The resulting crude product will be a dark oil or solid.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Summary of the Synthetic Pathway
The described multi-step synthesis provides a reliable and efficient route to this compound. The overall workflow is summarized below.
Caption: Overall synthetic workflow.
Data Summary of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-(3-Hydroxyphenyl)propionic Acid | C₉H₁₀O₃ | 166.17 | Starting Material | |
| 6-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | Core Precursor | |
| 6-Allyloxy-1-indanone | C₁₂H₁₂O₂ | 188.22 | Key Intermediate | |
| This compound | C₁₂H₁₂O₂ | 188.22 | Final Product |
Conclusion
The synthesis of this compound is most effectively accomplished through a three-stage process starting from 3-(3-hydroxyphenyl)propionic acid. The key steps involve an intramolecular Friedel-Crafts acylation to form the 6-hydroxy-1-indanone core, followed by a Williamson ether synthesis for O-allylation, and culminating in a highly regioselective thermal Claisen rearrangement. This strategic pathway leverages classic, robust reactions to provide controlled access to the target molecule, avoiding the challenges associated with direct allylation of the phenolic ring. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable chemical building block.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. name-reaction.com [name-reaction.com]
- 10. organicreactions.org [organicreactions.org]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of 7-Allyl-6-hydroxy-1-indanone
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound, 7-Allyl-6-hydroxy-1-indanone. Recognizing the absence of publicly available data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, the underlying scientific rationale for methodological choices, and best practices for data interpretation and presentation. The guide is structured to navigate the user from theoretical and computational solubility predictions to the empirical determination of thermodynamic and kinetic solubility. Furthermore, it details the execution of forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines to elucidate degradation pathways and establish a stability-indicating analytical method. This document is intended to be a practical roadmap for generating the foundational physicochemical data essential for the advancement of this compound in a drug development pipeline.
Part 1: Introduction to this compound and its Physicochemical Characterization
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The specific derivative, this compound, incorporates a phenolic hydroxyl group and an allyl substituent, features that suggest potential for antioxidant activity and specific protein-ligand interactions.
Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.
This guide provides the necessary protocols to de-risk the development of this compound by establishing a robust solubility and stability profile.
Part 2: Solubility Profile Determination
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical attribute for any potential therapeutic agent.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The structural features of this compound—a planar aromatic system, a polar ketone, a hydrogen-bond-donating hydroxyl group, and a nonpolar allyl group—suggest a nuanced solubility profile that must be experimentally determined.
Theoretical and Computational Solubility Assessment (In Silico)
Before embarking on laboratory experiments, computational tools can provide valuable, albeit predictive, insights into the solubility of a molecule.[4][5] These methods use the molecular structure to estimate solubility based on various physicochemical descriptors.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models mathematically correlate molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimentally determined solubility data from large compound libraries.[6]
-
Thermodynamics-Based Methods: These approaches, such as the general solubility equation, use properties like melting point and logP to predict solubility.[6]
-
Machine Learning and AI: Modern predictive platforms leverage machine learning algorithms trained on vast datasets to provide increasingly accurate solubility predictions in various solvents.[7][8]
Field Insight: While in silico tools are excellent for initial screening and prioritization, they are not a substitute for experimental data. Their primary utility is in guiding solvent selection for experimental studies and providing a theoretical baseline for comparison.
Experimental Solubility Determination
The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[9] For high-throughput screening in early discovery, kinetic solubility measurements are often employed.[10]
This protocol determines the equilibrium concentration of this compound in a given solvent system.
Causality and Self-Validation: The core principle is to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid. The extended equilibration time, temperature control, and verification that the supernatant concentration is constant over the final time points ensure the validity of the measurement. The use of a validated analytical method for quantification is crucial for accuracy.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (see Table 1 for suggested solvents). An amount that is visibly in excess after equilibration is required.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours. A 48-hour or 72-hour period is recommended to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method (e.g., HPLC-UV, see Section 2.3).
-
Quantification: Analyze the diluted sample and determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is required to quantify the concentration of the dissolved compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is standard for this purpose.
Method Development Starting Point:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer, scanning for the wavelength of maximum absorbance (λmax) of this compound.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Data Presentation for Solubility
Quantitative solubility data should be presented in a clear, tabular format.
Table 1: Template for Thermodynamic Solubility Data of this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|---|
| Deionized Water | ~7 | 25 | [Experimental Data] | [Calculated Data] |
| Deionized Water | ~7 | 37 | [Experimental Data] | [Calculated Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Calculated Data] |
| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Calculated Data] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | [Experimental Data] | [Calculated Data] |
| Ethanol | N/A | 25 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Data] | [Calculated Data] |
| Polyethylene Glycol 400 (PEG 400) | N/A | 25 | [Experimental Data] | [Calculated Data] |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: Stability Profiling and Forced Degradation
Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is the cornerstone of developing and validating a stability-indicating analytical method.[12] It involves intentionally degrading the sample under more severe conditions than those used in accelerated stability studies.[13][14]
The objectives of a forced degradation study are to:
-
Identify potential degradation products.
-
Establish degradation pathways.
-
Demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants.[15][16]
Protocol 2: Forced Degradation (Stress Testing)
This protocol outlines the conditions for stressing this compound to induce degradation.
Causality and Self-Validation: The inclusion of control samples (unstressed drug) and blank samples (placebo/solvent subjected to the same stress) is critical. This allows for the unambiguous identification of degradants originating from the drug substance itself. The goal is to achieve 5-20% degradation; conditions that are too harsh may produce irrelevant secondary degradants, while conditions that are too mild will not serve the purpose of the study.[14][17] Analysis at multiple time points helps to understand the kinetics of degradation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, set up separate vials for the active solution and a blank (solvent only).
-
Acid Hydrolysis: Add an equal volume of 1 N HCl to the stock solution. Heat at 60°C. Pull samples at 2, 6, 24, and 48 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 N NaOH to the stock solution. Keep at room temperature. Pull samples at 1, 4, 8, and 24 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light. Pull samples at 2, 6, 24, and 48 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in a dry heat oven. Expose a solution of the drug to 60°C. Pull samples at 1, 3, and 7 days.
-
Photolytic Degradation: Expose a solution of the drug and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
The analytical method must be powerful enough to resolve the parent peak from all process impurities and degradation products. This is known as method specificity.[18]
Strategy:
-
Initial Method: Use the HPLC method developed for solubility studies as a starting point.
-
Method Optimization: Analyze the degraded samples. If co-elution of the parent peak and degradant peaks is observed, the method must be optimized. This involves systematically adjusting parameters such as:
-
Mobile Phase Gradient: Modifying the slope of the gradient to improve separation.
-
Mobile Phase pH: Altering the pH can change the ionization state of the analyte and degradants, significantly impacting retention time.
-
Column Chemistry: Testing different column stationary phases (e.g., C8, Phenyl-Hexyl) can provide alternative selectivities.[19]
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main drug peak is spectrally homogenous and not co-eluting with any degradants.
Data Presentation for Stability
Summarize the findings from the forced degradation study in a table.
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Duration/Intensity | % Assay of Parent | % Degradation | No. of Degradants | Comments (e.g., RRT of Major Degradant) |
|---|---|---|---|---|---|
| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis (1N HCl, 60°C) | 48 hours | [Data] | [Data] | [Data] | [Observations] |
| Base Hydrolysis (1N NaOH, RT) | 24 hours | [Data] | [Data] | [Data] | [Observations] |
| Oxidation (3% H₂O₂, RT) | 48 hours | [Data] | [Data] | [Data] | [Observations] |
| Thermal (Solid) (80°C) | 7 days | [Data] | [Data] | [Data] | [Observations] |
| Photolytic (Solution) (ICH Q1B) | ~ | [Data] | [Data] | [Data] | [Observations] |
RRT = Relative Retention Time
Visualization of Stability Workflow
Caption: Workflow for Forced Degradation & Method Development.
Part 4: Conclusion
The successful execution of the protocols detailed in this guide will yield a foundational dataset for this compound, encompassing its solubility in pharmaceutically relevant media and its intrinsic stability profile. This information is indispensable for rational formulation design, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements. By systematically generating and interpreting this data, researchers can make informed decisions to accelerate the transition of this promising compound from a chemical entity to a viable drug candidate. This guide provides the scientific and methodological framework to build that essential data package with integrity and confidence.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. sgs.com [sgs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. web.vscht.cz [web.vscht.cz]
An In-Depth Technical Guide to In Silico Docking Studies of 7-Allyl-6-hydroxy-1-indanone
A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] One of the most notable examples is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[2] This guide presents a comprehensive, in-depth protocol for conducting an initial in silico molecular docking investigation of a novel, uncharacterized derivative: 7-Allyl-6-hydroxy-1-indanone. As specific biological data for this compound is not yet available, we will construct a robust, scientifically-grounded hypothetical study targeting human acetylcholinesterase (hAChE), a validated and highly relevant therapeutic target for indanone-like molecules.[1][2] This whitepaper provides researchers, scientists, and drug development professionals with a detailed workflow, from target selection and validation to the nuanced interpretation of docking results, thereby establishing a blueprint for the preliminary assessment of novel chemical entities.
Introduction: The Rationale for Investigation
The indanone core is a versatile starting point for drug design, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The well-established clinical success of the indanone-containing drug Donepezil as a potent inhibitor of acetylcholinesterase (AChE) provides a strong rationale for exploring novel indanone derivatives for similar therapeutic applications.[2][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[6][7]
This compound is a novel compound whose therapeutic potential is currently unexplored. The introduction of an allyl group at the 7-position and a hydroxyl group at the 6-position of the indanone core may significantly alter its binding affinity and selectivity for biological targets compared to known derivatives. In silico molecular docking offers a rapid, cost-effective, and powerful method to generate initial hypotheses about the compound's potential bioactivity.[8]
This guide will therefore use the validated target, human acetylcholinesterase (hAChE), to simulate the binding of this compound. We will compare its predicted binding mode and affinity to that of Donepezil, the standard-of-care inhibitor, to generate a preliminary assessment of its potential as a novel AChE inhibitor.
The In Silico Docking Workflow: A Self-Validating System
A rigorous and trustworthy docking protocol must be self-validating. This is achieved by first demonstrating that the chosen computational method can accurately reproduce a known, experimentally determined binding pose before applying it to a novel compound. This process, often called "re-docking," is a critical first step for protocol validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Methodological & Application
Application Notes & Protocols: Characterizing the Bioactivity of 7-Allyl-6-hydroxy-1-indanone Using Cell-Based Assays
<Senior Application Scientist >
Introduction
Indanone derivatives represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] 7-Allyl-6-hydroxy-1-indanone is a specific derivative of interest for its potential therapeutic properties. The functionalization of the core indanone structure suggests that it may modulate key cellular signaling pathways involved in inflammation and oxidative stress.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory and antioxidant potential of this compound. We present a logical, tiered workflow of cell-based assays, starting from general cytotoxicity and progressing to specific mechanistic studies. The protocols herein are designed to be robust and self-validating, providing a clear framework for elucidating the compound's mechanism of action.
Scientific Rationale: Targeting Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are intertwined pathological processes at the root of many diseases. Key signaling pathways governing these responses provide strategic targets for therapeutic intervention.
-
The NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[4][5] In unstimulated cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[6][7] This event liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[4][8][9]
-
The Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress.[10] Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which facilitates its degradation.[10] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This activates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[11] There is significant crosstalk between these pathways; for instance, Nrf2 activation can suppress NF-κB signaling, thus dampening inflammation.[11][12]
This guide will focus on assays to determine if this compound can inhibit LPS-induced inflammation, potentially through the modulation of the NF-κB and/or Nrf2 pathways.
Experimental Workflow Overview
A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This ensures that observed effects on inflammatory markers are not a secondary consequence of cytotoxicity.
Caption: Tiered experimental workflow for characterizing this compound.
PART 1: FOUNDATIONAL ASSAYS & PROTOCOLS
Protocol 1: Determination of Compound Cytotoxicity via MTT Assay
Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which this compound is not toxic to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is proportional to the number of living cells.[13] This protocol will establish the maximum non-toxic concentration for use in subsequent experiments.
Model System: RAW 264.7 murine macrophage cell line. This is a standard and robust model for studying inflammation, as these cells produce significant amounts of inflammatory mediators upon stimulation with LPS.[6]
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a 100 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 100 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent-induced toxicity.
-
Replace the old medium with 100 µL of medium containing the various concentrations of the test compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[14]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use concentrations that result in >90% viability for all subsequent experiments.[6]
Protocol 2: Screening for Anti-inflammatory Activity via Nitric Oxide Assay (Griess Reaction)
Rationale: A hallmark of macrophage activation during inflammation is the production of nitric oxide (NO) by iNOS.[16] Due to its short half-life, NO levels are indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[16][17] This colorimetric assay is a robust primary screen for anti-inflammatory potential.[16] A reduction in LPS-induced nitrite production suggests inhibitory activity of the test compound.
Materials:
-
RAW 264.7 cells and culture reagents
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Griess Reagent System (e.g., from Promega or prepared in-house):
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound (determined from Protocol 1). Include vehicle control wells.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (vehicle only, no LPS).[6]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., 100 µM) in fresh culture medium. Standards should range from ~1 to 100 µM.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.[17][18]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the nitrite concentration in each sample by interpolating from the linear regression of the standard curve.[16] Plot the nitrite concentration against the compound concentration to determine the inhibitory effect.
| Experimental Group | Purpose |
| Vehicle Control (No LPS) | Baseline NO production |
| Vehicle Control + LPS | Maximum induced NO production (100% activity) |
| Compound + LPS | To measure the inhibitory effect of the compound |
| Compound Only (No LPS) | To check if the compound itself induces NO |
PART 2: MECHANISTIC ELUCIDATION
If this compound shows significant inhibition of nitric oxide production, the following protocols can elucidate the underlying mechanism.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: To confirm the anti-inflammatory effect and broaden the findings beyond NO production, we will quantify the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.[19] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[20][21] A reduction in the secretion of these cytokines will provide strong evidence of the compound's anti-inflammatory activity.
Materials:
-
Cell culture supernatants collected from an experiment identical to Protocol 2.
-
Commercial ELISA kits for murine TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher, RayBiotech). These kits contain all necessary antibodies, standards, buffers, and substrates.[21][22]
-
Microplate reader with 450 nm wavelength detection.
Step-by-Step Protocol:
-
Perform Experiment: Set up an experiment with RAW 264.7 cells as described in Protocol 2 (steps 1-4).
-
Collect Supernatants: After the 24-hour incubation, collect the cell culture supernatants. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris.[16]
-
Perform ELISA: Follow the manufacturer's protocol provided with the specific TNF-α and IL-6 ELISA kits. A general workflow is as follows:[22][23][24]
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate, then add the biotinylated detection antibody and incubate.
-
Wash the plate, then add Streptavidin-HRP (horseradish peroxidase) and incubate.
-
Wash the plate, then add the TMB substrate. A blue color will develop.
-
Add the Stop Solution, which will turn the color to yellow.
-
-
Absorbance Reading: Read the absorbance at 450 nm immediately.[22]
-
Data Analysis: Generate a standard curve using a four-parameter logistic curve fit.[21] Calculate the concentration of TNF-α and IL-6 in the samples based on this curve.
Protocol 4: Western Blot Analysis of NF-κB and Nrf2 Signaling Pathways
Rationale: Western blotting allows for the direct visualization and quantification of key proteins within a signaling cascade. To determine if this compound inhibits the NF-κB pathway, we will measure the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.[7][25] To investigate a potential role for the Nrf2 antioxidant pathway, we will measure the expression levels of Nrf2 and its downstream target, HO-1.
Caption: Simplified canonical NF-κB signaling pathway activated by LPS.
Materials:
-
Cell lysates prepared from an experiment similar to Protocol 2, but with shorter incubation times (e.g., 30-60 minutes for phosphorylation events).
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-phospho-p65, Rabbit anti-p65, Rabbit anti-Nrf2, Rabbit anti-HO-1, Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection system
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound, then stimulate with LPS (1 µg/mL) for an appropriate time (e.g., 30 minutes for p-IκBα/p-p65; 6-24 hours for Nrf2/HO-1).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][26]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.[6]
-
Quantify band intensity using densitometry software. Normalize the intensity of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level (e.g., p-p65 to total p65).[6]
-
Expected Outcomes:
-
NF-κB Inhibition: Treatment with this compound is expected to decrease the LPS-induced phosphorylation of p65 and IκBα, and reduce the degradation of total IκBα.
-
Nrf2 Activation: Treatment with the compound may increase the protein levels of Nrf2 and its target HO-1, suggesting activation of the antioxidant response pathway.
Conclusion and Data Interpretation
By following this tiered workflow, researchers can systematically and rigorously evaluate the bioactivity of this compound. A compound that demonstrates low cytotoxicity, inhibits the production of NO, TNF-α, and IL-6, and shows evidence of suppressing NF-κB pathway activation and/or stimulating the Nrf2 pathway would be a strong candidate for further preclinical development as an anti-inflammatory and cytoprotective agent.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes & Protocols: In Vivo Experimental Design for 7-Allyl-6-hydroxy-1-indanone
Introduction: Rationale and Strategic Overview
7-Allyl-6-hydroxy-1-indanone is a novel chemical entity. While specific data on this compound is not extensively available in public literature, its core structure, 1-indanone, is a well-recognized "privileged structure" in medicinal chemistry.[1][2] Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][3][4] Specifically, various indanone derivatives have been investigated for their roles as acetylcholinesterase inhibitors for Alzheimer's disease, inhibitors of tubulin polymerization in cancer, and modulators of inflammatory pathways.[5][6][7]
Given the therapeutic potential suggested by its chemical scaffold, a systematic in vivo evaluation of this compound is warranted. This guide provides a comprehensive, phased approach for researchers in drug development to assess its preclinical safety, pharmacokinetic profile, and efficacy in relevant disease models. The experimental design emphasizes a logical progression, starting with essential safety and bioavailability assessments before proceeding to more complex efficacy studies. This ensures that resource allocation is efficient and that the collected data provides a robust foundation for further development.[8]
Phase 1: Acute Toxicity and Pharmacokinetic (PK) Profiling
The initial phase of in vivo testing is critical for establishing the safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. These foundational studies are prerequisites for designing meaningful and ethically sound efficacy trials.
Acute Oral Toxicity Assessment (OECD Guideline 425)
The primary objective of this study is to determine the median lethal dose (LD50) and to identify potential signs of acute toxicity.[9] This is an essential first step for hazard classification and for determining a safe dose range for subsequent studies.[10][11] The Up-and-Down Procedure (UDP) is recommended as it minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[12]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), as they are often more sensitive. Animals should be acclimatized for at least 5 days.
-
Housing: Animals should be housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard chow and water.
-
Dosing:
-
The test substance, this compound, should be administered orally via gavage. The vehicle should be inert (e.g., 0.5% carboxymethylcellulose in sterile water).
-
The starting dose is typically chosen based on any available in vitro cytotoxicity data, beginning a step below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg can be used if no prior information is available.
-
Dose progression involves dosing a single animal at a time, usually at 48-hour intervals. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[12]
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality, with special attention during the first 4 hours post-dosing and then daily for a total of 14 days.[9][12]
-
Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body weight should be recorded at least weekly.[12]
-
-
Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to gross necropsy.
Pharmacokinetic (PK) Profiling
Understanding how the compound is absorbed, distributed, metabolized, and excreted is fundamental to drug development.[13][14] A basic PK study in rodents will provide key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[14][15]
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: CD-1 or C57BL/6 mice are commonly used strains.[13][16][17] Both male and female mice should be used (n=3-4 per time point per sex).
-
Dosing Groups:
-
Intravenous (IV) Group: 1-2 mg/kg administered via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) Group: 10-20 mg/kg administered via oral gavage to assess oral absorption and bioavailability.
-
-
Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[17]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption |
| Tmax | Time at which Cmax is observed | Indicates the rate of absorption |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure |
| t1/2 | Elimination half-life | Determines dosing interval |
| CL | Clearance | Measures the efficiency of drug elimination |
| Vd | Volume of Distribution | Indicates the extent of drug distribution in tissues |
| %F | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Phase 2: In Vivo Efficacy Modeling
Based on the broad biological activities of indanone derivatives, two potential therapeutic areas for investigation are neuroinflammation and peripheral inflammation.[3][4][18] The selection of a specific model should be guided by any existing in vitro data for this compound.
Neuroinflammation Model: Lipopolysaccharide (LPS) Challenge
Neuroinflammation is a key pathological feature in many neurodegenerative and psychiatric disorders.[19][20] Systemic administration of LPS, a component of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response characterized by microglial activation and pro-inflammatory cytokine production.[21][22]
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: C57BL/6 mice (10-12 weeks old).
-
Experimental Groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (Low Dose) + LPS
-
This compound (Mid Dose) + LPS
-
This compound (High Dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Mice are pre-treated with this compound or vehicle orally for 3-7 days.
-
On the final day, 1 hour after the last compound administration, mice receive an intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).
-
Animals are euthanized 4-24 hours post-LPS injection.
-
-
Endpoints and Analysis:
-
Brain Tissue: One hemisphere is used for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) via ELISA or multiplex assay. The other hemisphere is fixed for immunohistochemical analysis of microglial activation (Iba1 staining).
-
Behavioral Tests: Sickness behavior can be assessed through tests like open field (for locomotor activity) and sucrose preference (for anhedonia) prior to euthanasia.
-
Diagram 1: Experimental Workflow for Neuroinflammation Study
Caption: Workflow for the LPS-induced neuroinflammation model.
Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[3] The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Experimental Groups (n=6-8 per group):
-
Vehicle Control
-
This compound (Low, Mid, High Doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Animals are treated with the test compound or vehicle via oral gavage.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Endpoint and Analysis:
-
The degree of edema is calculated as the increase in paw volume (Vt - V0).
-
The percentage inhibition of edema for each group is calculated relative to the vehicle control group.
-
Table 2: Data Presentation for Paw Edema Study
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| at 3 hours post-carrageenan | |||
| Vehicle Control | -- | Value | 0% |
| Compound (Low) | Dose 1 | Value | Value |
| Compound (Mid) | Dose 2 | Value | Value |
| Compound (High) | Dose 3 | Value | Value |
| Indomethacin | 10 | Value | Value |
Diagram 2: Proposed Anti-Inflammatory Signaling Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff.cimap.res.in [staff.cimap.res.in]
- 6. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. youtube.com [youtube.com]
- 15. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats [mdpi.com]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modelling neuroinflammatory phenotypes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Derivatization of 7-Allyl-6-hydroxy-1-indanone to Enhance Biological Activity
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective therapies.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of a specific, promising scaffold: 7-Allyl-6-hydroxy-1-indanone . We present the scientific rationale and detailed, field-proven protocols for synthesizing this core structure and subsequently modifying it at key positions—the phenolic hydroxyl group, the C2 methylene position, and the C7 allyl group—to generate a library of novel compounds with potentially enhanced therapeutic activity. Each protocol is designed to be a self-validating system, complete with analytical checkpoints and methodologies for biological screening.
Introduction: The Therapeutic Potential of the 1-Indanone Scaffold
The 1-indanone core, a bicyclic ketone composed of a benzene ring fused to a five-membered cyclopentanone ring, is a cornerstone in the development of therapeutic agents.[3] Its rigid conformation allows for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets.[4] Prominent examples of 1-indanone-based drugs include Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, underscoring the scaffold's clinical significance.[2]
Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Properties: Exhibiting cytotoxicity against various cancer cell lines through mechanisms like tubulin polymerization inhibition and cell cycle arrest.[5][6]
-
Neuroprotective Effects: Acting as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and B), and modulating the aggregation of amyloid-beta (Aβ) peptides, all of which are key targets in neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8]
-
Anti-inflammatory and Antimicrobial Activity: Demonstrating potential in treating inflammatory conditions and combating various pathogens.[1][9]
The subject of this guide, this compound, possesses three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a reactive C2 methylene group adjacent to the carbonyl, and a versatile allyl group. Strategic derivatization of these sites offers a powerful approach to modulate the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and enhance its potency and selectivity for specific biological targets.
Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold can be efficiently achieved via a two-step process starting from commercially available 6-hydroxy-1-indanone. The key transformation is a thermally induced[10][10]-sigmatropic rearrangement, specifically the Claisen rearrangement, which is a robust method for forming C-C bonds.[11][12]
Proposed Synthetic Pathway
The pathway involves the O-alkylation of 6-hydroxy-1-indanone to form an allyl ether, followed by a thermal Claisen rearrangement.[13]
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-Allyloxy-1-indanone
-
Reaction Setup: To a solution of 6-hydroxy-1-indanone (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.2 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 6-allyloxy-1-indanone.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Claisen Rearrangement to this compound
-
Reaction Setup: Place the purified 6-allyloxy-1-indanone (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the compound neat (without solvent) to 180-200 °C. The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture to room temperature. The resulting crude product can be directly purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product, this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, MS, and High-Performance Liquid Chromatography (HPLC). The key diagnostic signal in ¹H NMR will be the appearance of a new aromatic proton signal and the characteristic signals for the C-allyl group, alongside the disappearance of the O-allyl signals.
Derivatization Strategies and Protocols
The this compound scaffold offers multiple avenues for derivatization to explore structure-activity relationships (SAR).
Strategy 1: Modification of the C6-Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for forming hydrogen bonds with biological targets. Its modification via etherification or esterification can alter lipophilicity, bioavailability, and target engagement.[14]
Protocol 2: Etherification of the C6-Hydroxyl Group
This protocol describes a general method for synthesizing various ether derivatives (e.g., methoxy, benzyloxy).
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Alkylating Agent: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1, Step 1.
-
Characterization: Confirm the structure of the resulting ether derivative by spectroscopic methods.
Protocol 3: Esterification of the C6-Hydroxyl Group
Ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine.
-
Acylating Agent: Cool the mixture to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification and Characterization: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired ester. Confirm the structure by spectroscopic analysis.
Strategy 2: C2-Arylidene Derivatization via Aldol Condensation
Condensation at the C2 position with various aromatic aldehydes to form 2-arylidene-1-indanone derivatives is a highly effective strategy for generating potent bioactive molecules.[15][16] These "chalcone-like" rigid analogues often exhibit strong anticancer and anti-Alzheimer's activity.[15]
Caption: General scheme for C2-arylidene derivatization.
Protocol 4: Synthesis of 2-Arylidene-1-indanone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20%) while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution. Monitor by TLC. Reaction times can range from 1 to 24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product fully.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. The formation of the exocyclic double bond results in a characteristic singlet in the ¹H NMR spectrum.
Strategy 3: Modification of the C7-Allyl Group
The allyl group is a versatile functional handle for further derivatization, including oxidation, reduction, or addition reactions, allowing for the introduction of diverse functionalities.[10]
Protocol 5: Dihydroxylation of the Allyl Group
This reaction converts the double bond into a diol, significantly increasing polarity and hydrogen bonding potential.
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water.
-
Oxidant Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, ~1 mol%).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting diol by column chromatography.
-
Characterization: Confirm the structure by spectroscopic methods. The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the diol moiety in the ¹H NMR are indicative of a successful reaction.
Biological Evaluation Protocols
The newly synthesized derivatives should be screened for biological activity based on the known therapeutic potential of the indanone scaffold.
Anticancer Activity Screening
Protocol 6: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Neuroprotective Activity Screening
Protocol 7: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is used to identify compounds that can inhibit AChE, a key target in Alzheimer's disease.[4][18]
-
Reaction Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the AChE enzyme. Incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color development is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 8: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay evaluates the ability of compounds to prevent the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[4][19]
-
Aβ Preparation: Prepare a stock solution of Aβ(1-42) peptide and dilute it into an assay buffer.
-
Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C with shaking to promote aggregation.
-
Thioflavin T (ThT) Addition: Add ThT solution to each well. ThT fluoresces upon binding to amyloid fibrils.
-
Measurement: Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in tables for clear comparison of the structure-activity relationships.
Table 1: Example Data for Anticancer Activity of Hypothetical Derivatives
| Compound ID | R (at C6) | Ar (at C2) | Cancer Cell Line | IC₅₀ (µM) |
| Parent | -H | - | MCF-7 | 25.4 |
| DERIV-01 | -CH₃ | - | MCF-7 | 15.2 |
| DERIV-02 | -H | 4-Fluorophenyl | MCF-7 | 1.8 |
| DERIV-03 | -H | 3,4-Dimethoxyphenyl | MCF-7 | 5.6 |
| DERIV-04 | -COCH₃ | 4-Fluorophenyl | MCF-7 | 3.5 |
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols provided herein offer a robust framework for generating a diverse chemical library. By systematically modifying the phenolic hydroxyl, C2-methylene, and C7-allyl positions and evaluating the resulting compounds in relevant biological assays, researchers can elucidate critical structure-activity relationships and identify lead candidates for further preclinical development. The versatility of the 1-indanone core, combined with strategic chemical modification, continues to present exciting opportunities in the quest for new and improved medicines.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allyl group - Wikipedia [en.wikipedia.org]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. Claisen Rearrangement [organic-chemistry.org]
- 13. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 7-Allyl-6-hydroxy-1-indanone for Preclinical Studies
Abstract
This document provides a comprehensive guide for the formulation of 7-Allyl-6-hydroxy-1-indanone, a novel chemical entity (NCE), for preclinical evaluation. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational strategy based on the physicochemical properties inferred from its indanone and phenolic structural motifs. The protocols herein detail a systematic approach, beginning with essential physicochemical characterization and progressing to the development of formulations for oral, intravenous, and topical administration. Emphasis is placed on selecting appropriate excipients and vehicle systems to overcome potential challenges, such as poor aqueous solubility, which is common for such structures.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to preclinical testing.
Introduction: The Challenge of Formulating Novel Chemical Entities
This compound is an organic compound featuring a 1-indanone core. 1-Indanone and its derivatives are intermediates in the synthesis of various pharmaceuticals.[5] The structure includes a hydroxyl group, conferring phenolic characteristics, and an allyl group. Phenolic compounds are known for their diverse biological activities but can also present formulation challenges, including poor solubility and stability.[6][7][8] Given that over 40% of NCEs are poorly soluble in water, a systematic formulation development strategy is paramount.[2][9]
This guide outlines a logical, step-by-step workflow for characterizing and formulating this compound, serving as a robust template for early-stage preclinical development.
Pre-formulation Assessment: Characterizing the Molecule
Before any formulation work can begin, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is essential. This data will inform every subsequent decision in the formulation process.
Essential Physicochemical & Analytical Characterization
The initial step is to determine the fundamental properties of this compound.
Table 1: Physicochemical Characterization Plan
| Parameter | Method(s) | Rationale |
| Identity & Purity | HPLC-UV, LC-MS, FTIR, qNMR | Confirms the chemical structure and quantifies the purity of the API batch, identifying any potential impurities that could affect safety or stability.[10][11][12] |
| Aqueous Solubility | Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and pH-solubility profile. This is critical for predicting oral absorption and selecting solubilization strategies.[1] The phenolic hydroxyl group suggests potential for pH-dependent solubility. |
| Log P (Lipophilicity) | HPLC-based or computational (e.g., CLogP) | Predicts the compound's partitioning behavior between lipidic and aqueous phases, which influences membrane permeability and formulation choice (e.g., lipid-based systems for high Log P).[13] |
| pKa (Ionization Constant) | Potentiometric titration or UV-spectrophotometry | Identifies the pH at which the phenolic hydroxyl group ionizes. This is crucial for pH adjustment strategies to enhance solubility. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties (crystallinity, polymorphism) and thermal stability of the compound. A high melting point often correlates with low solubility. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy | Identifies if the API is crystalline or amorphous. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[4] |
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]
-
Add an excess amount of this compound to a known volume of each buffer in separate glass vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand, then filter through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[10]
-
Perform the experiment in triplicate for each pH value to ensure reproducibility.
Formulation Development Strategy: A Decision-Making Workflow
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties determined in the pre-formulation assessment. For a novel compound like this compound, it is prudent to develop simple, fit-for-purpose formulations for initial preclinical screening.
Below is a decision-making workflow for selecting an appropriate formulation strategy.
Caption: Formulation development decision workflow.
Protocols for Common Preclinical Formulations
Assuming this compound demonstrates poor aqueous solubility, the following sections provide detailed protocols for common formulation approaches.
Oral Formulation: Cosolvent System
Cosolvent systems are often the first-line approach for solubilizing compounds for oral dosing in preclinical studies due to their simplicity and ease of preparation.[1]
Rationale: A blend of water-miscible organic solvents can disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of hydrophobic compounds. Common cosolvents include PEG 400, propylene glycol (PG), and ethanol.[1][14]
Table 2: Example Oral Cosolvent Vehicle Systems
| Vehicle Composition | Target API Concentration | Notes |
| 20% PEG 400 / 80% Saline | 1-5 mg/mL | Good starting point for general use. |
| 10% Ethanol / 40% PG / 50% Water | 1-10 mg/mL | PG can enhance solubility; ethanol aids initial dissolution. Potential for precipitation upon dilution in the GI tract must be checked.[1] |
| 30% Solutol HS 15 / 70% Water | >5 mg/mL | Solutol HS 15 is a surfactant that can form micelles to solubilize the drug, improving both solubility and potentially absorption.[13] |
Protocol 2: Preparation of an Oral Cosolvent Formulation (e.g., 20% PEG 400)
-
Vehicle Preparation: In a sterile container, add 20 mL of PEG 400 to 80 mL of sterile saline (0.9% NaCl). Mix thoroughly until a homogenous solution is formed.
-
API Solubilization: Weigh the required amount of this compound to achieve the target concentration (e.g., 100 mg for a 5 mg/mL solution in 20 mL).
-
Add the API to the vehicle from step 1.
-
Vortex or sonicate the mixture until the API is completely dissolved. Gentle warming (to ~40°C) may be applied if necessary, but the thermal stability of the compound must be considered.
-
Quality Control: Visually inspect the final solution for any undissolved particles. Check the pH of the final formulation. Determine the concentration of the API using a validated HPLC method to confirm accuracy.
Intravenous Formulation: Cyclodextrin Complexation
For intravenous (IV) administration, formulations must be sterile, isotonic, and free of particulates to prevent capillary blockade.[1] Cyclodextrins are a common choice for solubilizing poorly soluble drugs for IV use.[15][16]
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[2][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and favorable safety profile.
Caption: Cyclodextrin inclusion complex formation.
Protocol 3: Preparation of an IV Formulation using HP-β-CD
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in Water for Injection (WFI). For example, dissolve 40 g of HP-β-CD in WFI and make up the final volume to 100 mL.
-
API Solubilization: Slowly add the accurately weighed this compound to the HP-β-CD solution while stirring or sonicating.
-
Continue mixing for several hours (or overnight) at room temperature to allow for complete complexation.
-
Sterilization: Once the API is fully dissolved, sterile-filter the solution through a 0.22 µm PVDF or PES filter into a sterile vial.
-
Quality Control:
-
Visually inspect for clarity and absence of particulates.
-
Measure the osmolality and pH to ensure they are within a physiologically acceptable range.
-
Confirm the final API concentration via HPLC.
-
Stability Assessment
Ensuring the stability of a preclinical formulation is crucial for the integrity of toxicology and efficacy studies.[17] Stability studies should be conducted under the intended storage conditions and for the duration of the planned in-life study.[18][19]
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions to identify potential degradation pathways and products.[17] This helps in developing stability-indicating analytical methods.
Protocol 4: Forced Degradation Study
-
Prepare solutions of this compound in the chosen formulation vehicle.
-
Expose separate aliquots to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 2-8 hours.
-
Basic: 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 24 hours (for solid API and solution).
-
Photolytic: Expose to light (ICH Q1B conditions) for a specified duration.
-
-
At designated time points, take samples and neutralize them if necessary.
-
Analyze the samples using an HPLC-UV/MS method to separate the parent compound from any degradation products and to identify the degradants.[10][20]
Short-Term Formulation Stability
This study confirms that the formulation remains stable (i.e., the API concentration does not change significantly and no degradation occurs) for the duration of its use.
Protocol 5: Short-Term Stability Assessment
-
Prepare a batch of the final formulation.
-
Divide it into aliquots and store them under the intended conditions (e.g., refrigerated at 2-8°C and at room temperature ~25°C).
-
At specified time points (e.g., 0, 24h, 48h, 7 days, 14 days), analyze the samples for:
-
Appearance: Visual inspection for color change, clarity, or precipitation.
-
pH: Measure any changes in pH.
-
API Concentration & Purity: Use a validated stability-indicating HPLC method to quantify the API and detect any degradants.
-
-
Acceptance Criteria: Typically, the API concentration should remain within ±10% of the initial concentration, and no significant increase in impurities should be observed.
Conclusion
The successful advancement of this compound into preclinical studies hinges on a rational and systematic formulation development approach. By first establishing a comprehensive physicochemical profile, researchers can make informed decisions to overcome challenges like poor solubility. The protocols provided for oral and intravenous formulations offer robust starting points that can be adapted based on experimental data. Rigorous analytical characterization and stability testing are integral to this process, ensuring that the formulations are reliable, reproducible, and ultimately, enable an accurate assessment of the NCE's therapeutic potential.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Analysis | AxisPharm [axispharm.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. agilent.com [agilent.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. kinampark.com [kinampark.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. natoliscientific.com [natoliscientific.com]
- 18. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 19. pharmtech.com [pharmtech.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Evaluation of 7-Allyl-6-hydroxy-1-indanone in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of 1-Indanone Scaffolds
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1] Derivatives of 1-indanone have been investigated for their potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] Notably, certain 1-indanone derivatives have demonstrated inhibitory activity against key enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[1]
7-Allyl-6-hydroxy-1-indanone is a specific derivative of this class. While its precise biological activity is a subject of ongoing research, its structural features—a hydroxyl group and an allyl substituent on the aromatic ring—suggest its potential as a modulator of enzymatic activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a focus on tyrosinase as a representative enzyme target due to the relevance of phenolic compounds as its inhibitors.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that can modulate the activity of a specific enzyme.[2][3] The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[2] A reduction in the reaction rate in the presence of the test compound indicates inhibitory activity. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
This guide will focus on a colorimetric assay for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders.[5][6] The assay measures the enzymatic conversion of a substrate, L-DOPA, to dopachrome, a colored product.[5] The rate of dopachrome formation is monitored spectrophotometrically, and the presence of an inhibitor like this compound would lead to a decreased rate of color development.[5]
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram illustrates the general workflow for determining the tyrosinase inhibitory activity of this compound.
Caption: Workflow for tyrosinase inhibitor screening and IC50 determination.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for the efficient screening of multiple concentrations of this compound.
Reagents and Materials
| Reagent/Material | Specifications |
| This compound | Test Compound |
| Mushroom Tyrosinase (EC 1.14.18.1) | e.g., 30 U/mL |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate |
| Kojic Acid | Positive Control Inhibitor |
| Sodium Phosphate Buffer | 0.1 M, pH 6.8 |
| Dimethyl Sulfoxide (DMSO) | ACS Grade |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of measuring absorbance at 475 nm |
| Pipettes and tips | Calibrated |
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH of the sodium phosphate buffer. This buffer is used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Solution (60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[5]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use due to its susceptibility to auto-oxidation.[5]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution. The final concentration may be adjusted based on the compound's solubility.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic acid in DMSO or phosphate buffer to create a stock solution.[5]
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the wells should not exceed 1-2% to avoid interference with enzyme activity. Prepare a vehicle control with the same final concentration of DMSO.[5]
Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well plate:
-
Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[5]
-
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.[5]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[5]
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance of the blank wells (Tb and Eb) from their corresponding test and control wells.
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the results, the following controls must be included in every assay:
-
Negative Control (Vehicle Control): This contains the enzyme, substrate, and the solvent used to dissolve the test compound (e.g., DMSO). It represents 100% enzyme activity and is used to normalize the data.
-
Positive Control: A known inhibitor of the target enzyme (in this case, Kojic acid for tyrosinase) should be included. This validates that the assay is capable of detecting inhibition.
-
Blank Controls: These wells contain all components except the enzyme, to account for any non-enzymatic reaction or color from the test compound itself.
-
Enzyme Control: Contains the enzyme and substrate without any inhibitor, representing the maximum rate of reaction.
Potential Mechanism of Inhibition
While the exact mechanism of inhibition for this compound on tyrosinase would need to be determined through further kinetic studies, a plausible mechanism can be hypothesized based on its structure. Phenolic compounds are known to inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the enzyme's active site or by acting as an alternative substrate.
Caption: Plausible competitive inhibition mechanism of tyrosinase.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The detailed protocol provided herein for a tyrosinase inhibition assay offers a robust and reliable method for evaluating its inhibitory potential. By adhering to the principles of scientific integrity, including the use of appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of the biological activities of this and other 1-indanone derivatives.
References
Application Notes & Protocols: 7-Allyl-6-hydroxy-1-indanone in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This complex biological response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes.[3][4] While acute neuroinflammation is a protective mechanism, chronic activation of these cells leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), creating a neurotoxic environment that contributes to neuronal damage and disease progression.[5][6] Therefore, modulating microglial activation and suppressing the production of these inflammatory mediators represents a promising therapeutic strategy.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[7][8] 7-Allyl-6-hydroxy-1-indanone is a synthetic derivative of 1-indanone that has emerged as a compound of interest for its potential anti-neuroinflammatory effects. This guide provides a comprehensive overview of its application in relevant in vitro and in vivo models of neuroinflammation, detailing its mechanism of action and providing step-by-step protocols for its evaluation.
Pharmacological Profile of this compound
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₁₂O₂
-
Molecular Weight: 188.22 g/mol
-
Appearance: Solid[9]
-
Key Structural Features: The 1-indanone core is functionalized with a hydroxyl group at the 6-position and an allyl group at the 7-position. These substitutions are critical for its biological activity.
Mechanism of Action:
The anti-neuroinflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific research on this particular derivative is emerging, related indanone compounds have been shown to exert their effects through:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][10] In activated microglia, lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB.[11] This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound is hypothesized to suppress this pathway, thereby reducing the production of these neurotoxic molecules.
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[12] Upon exposure to oxidative stress or certain small molecules, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[13] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which play a crucial role in resolving inflammation and protecting cells from oxidative damage.[13] Some indanone derivatives have been shown to activate this protective pathway.[14]
Below is a diagram illustrating the proposed signaling pathways modulated by this compound.
Caption: Proposed mechanism of this compound in neuroinflammation.
In Vitro Application: BV-2 Microglial Cell Model
The BV-2 cell line, an immortalized murine microglial cell line, is a widely used in vitro model to study neuroinflammation due to its phenotypic and functional similarities to primary microglia.[1][3] These cells can be activated by stimuli such as LPS to produce a robust inflammatory response, making them an excellent tool for screening the anti-inflammatory potential of compounds like this compound.[15][16]
Experimental Workflow:
Caption: In vitro experimental workflow for assessing anti-neuroinflammatory effects.
Protocol 1: Evaluation of Anti-inflammatory Effects in LPS-stimulated BV-2 Cells
1. Cell Culture and Seeding:
- Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight. A typical seeding density for a 6-well plate is 2 x 10⁶ cells per well.[17]
2. Compound Treatment and LPS Stimulation:
- The following day, replace the medium with serum-free DMEM for 2-4 hours to induce cell starvation.[17]
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
- Subsequently, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).[17]
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- After the incubation period, collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Use commercially available ELISA kits to measure the levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants according to the manufacturer's instructions.
5. Western Blot Analysis for Protein Expression:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκB, IκB, p-NF-κB, NF-κB, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. RT-qPCR for mRNA Expression:
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (RT-qPCR) using SYBR Green master mix and specific primers for TNF-α, IL-6, IL-1β, iNOS, and COX-2.
- Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change using the 2-ΔΔCt method.[16]
Expected Outcomes and Data Interpretation:
A successful experiment will demonstrate a dose-dependent reduction in LPS-induced NO and pro-inflammatory cytokine production by this compound. Western blot and RT-qPCR analyses should corroborate these findings by showing decreased expression of iNOS, COX-2, and inflammatory cytokines at both the protein and mRNA levels. Furthermore, a decrease in the phosphorylation of IκB and NF-κB, along with an increase in the nuclear translocation of Nrf2 and expression of HO-1, would provide mechanistic insights into the compound's anti-inflammatory action.
Data Summary Table:
| Parameter | Control | LPS (1 µg/mL) | LPS + Cmpd (5 µM) | LPS + Cmpd (10 µM) | LPS + Cmpd (25 µM) |
| NO Production (µM) | Baseline | High | Reduced | Significantly Reduced | Markedly Reduced |
| TNF-α (pg/mL) | Baseline | High | Reduced | Significantly Reduced | Markedly Reduced |
| IL-6 (pg/mL) | Baseline | High | Reduced | Significantly Reduced | Markedly Reduced |
| iNOS Expression | Low | High | Reduced | Significantly Reduced | Markedly Reduced |
| p-NF-κB/NF-κB Ratio | Low | High | Reduced | Significantly Reduced | Markedly Reduced |
| Nuclear Nrf2 | Low | Low | Increased | Significantly Increased | Markedly Increased |
| HO-1 Expression | Low | Low | Increased | Significantly Increased | Markedly Increased |
In Vivo Application: LPS-Induced Neuroinflammation Mouse Model
To validate the in vitro findings, it is crucial to assess the efficacy of this compound in a relevant animal model of neuroinflammation.[4] The systemic administration of LPS in rodents is a widely accepted model that mimics many aspects of neuroinflammation observed in human diseases.[5][18]
Protocol 2: Assessment of Anti-neuroinflammatory Effects in an LPS-Induced Mouse Model
1. Animals and Housing:
- Use adult male C57BL/6 mice (8-10 weeks old).
- House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the mice to acclimatize for at least one week before the experiment.
2. Compound Administration and LPS Injection:
- Administer this compound (e.g., 10, 25, 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route for a specified number of days.
- On the final day of treatment, inject LPS (e.g., 0.25-1 mg/kg, i.p.) one hour after the compound administration.
3. Tissue Collection and Processing:
- At a predetermined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice and collect blood and brain tissue.
- For cytokine analysis, perfuse the animals with ice-cold saline before brain extraction.
- Divide the brain into different regions (e.g., hippocampus, cortex) for various analyses.
4. Measurement of Pro-inflammatory Cytokines in Brain Homogenates:
- Homogenize the brain tissue in lysis buffer and centrifuge to collect the supernatant.
- Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenates using ELISA kits.
5. Immunohistochemistry for Microglial Activation:
- Fix the brain tissue in 4% paraformaldehyde, embed in paraffin, and cut into sections.
- Perform immunohistochemical staining using an antibody against Iba1, a specific marker for microglia.
- Quantify the number and analyze the morphology of Iba1-positive cells to assess microglial activation. Activated microglia typically exhibit an amoeboid morphology with retracted processes.
6. Western Blot Analysis of Brain Tissue:
- Perform Western blot analysis on brain tissue homogenates as described in Protocol 1 to assess the expression of key inflammatory and signaling proteins.
Expected Outcomes and Data Interpretation:
In this in vivo model, effective treatment with this compound should lead to a significant reduction in LPS-induced pro-inflammatory cytokine levels in the brain. Immunohistochemical analysis is expected to show a decrease in the number and activation state of microglia in the compound-treated groups compared to the LPS-only group. These results, combined with Western blot data showing modulation of the NF-κB and Nrf2 pathways, would provide strong evidence for the neuroprotective potential of this compound.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for investigating the anti-neuroinflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate its mechanism of action and evaluate its therapeutic potential for the treatment of neuroinflammatory disorders. The ability of this compound to modulate both the pro-inflammatory NF-κB pathway and the protective Nrf2 pathway makes it a particularly interesting candidate for further drug development.
References
- 1. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 2. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Microglial activation by Citrobacter koseri is mediated by TLR4- and MyD88-dependent pathways. | Sigma-Aldrich [merckmillipore.com]
- 12. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 7-Allyl-6-hydroxy-1-indanone
Abstract
This document provides a comprehensive, technically detailed guide for the multi-step, scale-up synthesis of 7-Allyl-6-hydroxy-1-indanone, a valuable substituted indanone framework for research and development in medicinal chemistry and materials science. The described synthetic strategy is designed for robustness and scalability, proceeding through three key stages: (1) Intramolecular Friedel-Crafts acylation to form the core intermediate, 6-methoxy-1-indanone; (2) Ether cleavage to yield 6-hydroxy-1-indanone; and (3) A strategic O-allylation followed by a thermal aromatic Claisen rearrangement to regioselectively install the allyl group at the C-7 position. This guide emphasizes the mechanistic rationale behind procedural choices, critical process parameters for safety and efficiency at scale, and detailed protocols for synthesis, purification, and characterization.
Introduction and Strategic Overview
The 1-indanone scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules.[1] Functionalization of the indanone ring allows for the precise tuning of molecular properties for various therapeutic targets. This compound is a key building block, providing three distinct points for further chemical modification: the ketone, the phenol, and the terminal alkene of the allyl group.
The synthesis of this target molecule presents a key regiochemical challenge: the selective installation of an allyl group ortho to a hydroxyl group on the indanone core. A direct Friedel-Crafts allylation on 6-hydroxy-1-indanone would likely result in a mixture of C- and O-allylated products with poor regioselectivity.
Therefore, our strategy employs the highly reliable and regioselective aromatic Claisen rearrangement. This powerful[2][2]-sigmatropic rearrangement proceeds through a concerted, cyclic transition state, ensuring that an O-allylated phenol will rearrange to place the allyl group specifically at the ortho position, provided it is sterically accessible.[3][4]
The overall synthetic pathway is outlined below:
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 6-Hydroxy-1-indanone Intermediate
Step 1: Intramolecular Friedel-Crafts Acylation of 3-(3-Methoxyphenyl)propionic Acid
Mechanistic Rationale: The formation of the indanone ring is achieved via an intramolecular Friedel-Crafts acylation.[5] This reaction is a robust method for forming 5- and 6-membered rings fused to an aromatic system. We utilize polyphosphoric acid (PPA) as both the catalyst and solvent. PPA is a strong dehydrating agent and proton source that activates the carboxylic acid, facilitating the generation of an acylium ion electrophile which then attacks the electron-rich aromatic ring. The methoxy group is an ortho-, para-director, and cyclization occurs para to the methoxy group, yielding the desired 6-methoxy-1-indanone isomer exclusively. Using PPA avoids the need for converting the carboxylic acid to a more reactive acyl chloride, streamlining the process for scale-up.[6]
Scale-Up Protocol (Target: ~150 g)
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet. Safety Note: The reaction is viscous and generates heat; mechanical stirring is essential for adequate mixing and heat transfer.
-
Reagent Charging: To the flask, add polyphosphoric acid (PPA, ~800 g). Begin stirring and heat the PPA to 60-70 °C to reduce its viscosity.
-
Substrate Addition: Once the PPA is mobile, add 3-(3-methoxyphenyl)propionic acid (200 g, 1.11 mol) portion-wise over 30-45 minutes. The addition is endothermic initially, but the subsequent reaction is exothermic. Maintain the internal temperature between 80-85 °C throughout the addition and the reaction.
-
Reaction: Hold the reaction mixture at 85 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent until the starting material is consumed.
-
Quenching: Caution: This step is highly exothermic and releases heat and steam. Perform in a well-ventilated fume hood. Allow the reaction mixture to cool to ~60 °C. Prepare a separate 5 L beaker containing crushed ice (~2 kg). Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation & Washing: Allow the ice to melt completely. Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude 6-methoxy-1-indanone in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 165-175 g (92-98%)
-
Purity (by GC): >98%
-
Appearance: Off-white to pale yellow solid.[7]
-
Step 2: O-Demethylation of 6-Methoxy-1-indanone
Mechanistic Rationale: Cleavage of the robust aryl-methyl ether is necessary to unmask the phenolic hydroxyl group required for the subsequent Claisen rearrangement. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency and relatively mild conditions compared to harsher reagents like HBr.[8] The reaction proceeds via Lewis acid coordination of the boron to the ether oxygen, followed by an Sₙ2 attack of a bromide ion on the methyl group, releasing methyl bromide as a byproduct.[8][9]
Scale-Up Protocol (Target: ~125 g)
-
Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet connected to an oil bubbler. The system must be flame-dried and maintained under a positive pressure of nitrogen as BBr₃ reacts violently with moisture.[9]
-
Reagent Charging: Charge the flask with 6-methoxy-1-indanone (162 g, 1.0 mol) and anhydrous dichloromethane (DCM, 1.5 L). Cool the resulting slurry to -10 °C using an ice/salt bath.
-
BBr₃ Addition: Charge the dropping funnel with a 1.0 M solution of BBr₃ in DCM (1.2 L, 1.2 mol, 1.2 eq.). Add the BBr₃ solution dropwise to the stirred slurry over 1.5-2 hours, ensuring the internal temperature does not exceed 0 °C. Safety Note: BBr₃ is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours (overnight). Monitor completion by TLC (3:1 Hexane:Ethyl Acetate).
-
Quenching: Caution: This is a highly exothermic process that releases HBr gas. Ensure the quench is performed slowly at low temperature. Cool the reaction mixture to 0 °C. Slowly and carefully add methanol (200 mL) dropwise via the addition funnel to quench excess BBr₃. After the initial exotherm subsides, slowly add deionized water (500 mL).
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then brine (300 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a dark solid. Recrystallize from a toluene/hexane mixture to afford pure 6-hydroxy-1-indanone.
-
Expected Yield: 126-133 g (85-90%)
-
Purity (by HPLC): >99%
-
Appearance: Light brown or tan crystalline solid.
-
Part II: Synthesis of this compound
This part involves two key transformations: the formation of an allyl ether and its subsequent thermal rearrangement.
Step 3a: O-Allylation of 6-Hydroxy-1-indanone
Mechanistic Rationale: This step is a standard Williamson ether synthesis, an Sₙ2 reaction between the phenoxide (formed by deprotonating 6-hydroxy-1-indanone with a base) and an alkyl halide (allyl bromide).[10] Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easily removable base suitable for scale-up. Acetone is a good solvent choice due to its polarity and appropriate boiling point for the reaction.[11]
Scale-Up Protocol (Target: ~160 g)
-
Reactor Setup: In a 3 L flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 6-hydroxy-1-indanone (148 g, 1.0 mol), finely powdered potassium carbonate (207 g, 1.5 mol), and acetone (1.5 L).
-
Reagent Addition: Add allyl bromide (105 mL, 1.2 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetone (2 x 100 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude 6-allyloxy-1-indanone as an oil or low-melting solid, which is used directly in the next step without further purification.
Step 3b: Aromatic Claisen Rearrangement
Mechanistic Rationale: This is the key strategic step. The thermal[2][2]-sigmatropic rearrangement of 6-allyloxy-1-indanone proceeds through a concerted, six-membered cyclic transition state.[12] The reaction is intramolecular and highly regioselective, forming a new C-C bond exclusively at the C-7 position (ortho to the ether linkage). The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol to yield the final product.[4][12]
Caption: Key mechanistic steps of the aromatic Claisen rearrangement.
Scale-Up Protocol (Target: ~160 g)
-
Reactor Setup: Use the flask containing the crude 6-allyloxy-1-indanone from the previous step. Equip it for high-temperature reflux with a mechanical stirrer, a thermocouple, and a reflux condenser under a nitrogen atmosphere.
-
Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether (500 mL). Rationale: These solvents provide the necessary high temperature (180-200 °C) for the rearrangement and help ensure even heat distribution.
-
Reaction: Heat the solution to 190-200 °C and maintain this temperature for 6-8 hours. The reaction must be conducted under an inert atmosphere to prevent oxidation of the phenol product at high temperatures. Monitor the disappearance of the starting ether by TLC or GC.
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. Dilute with toluene (1 L). b. Transfer the solution to a large separatory funnel and wash with 2 M HCl (3 x 400 mL) to remove the high-boiling solvent (diethylaniline). c. Wash the organic layer with water (2 x 300 mL) and then brine (300 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Expected Yield (over 2 steps): 132-150 g (70-80%)
-
Purity (by HPLC): >98%
-
Appearance: White to off-white solid.
-
Data and Process Summary
| Step | Starting Material | Key Reagents | Product | Avg. Yield | Scale (Start) |
| 1 | 3-(3-Methoxyphenyl)propionic Acid | Polyphosphoric Acid (PPA) | 6-Methoxy-1-indanone | 95% | 200 g |
| 2 | 6-Methoxy-1-indanone | Boron Tribromide (BBr₃) | 6-Hydroxy-1-indanone | 88% | 162 g |
| 3 | 6-Hydroxy-1-indanone | Allyl Bromide, K₂CO₃; Heat | This compound | 75% | 148 g |
Scale-Up Safety and Process Considerations
-
Thermal Management: Both the Friedel-Crafts acylation (after initiation) and the BBr₃ quench are highly exothermic.[13] Scale-up requires robust temperature control via controlled addition rates and efficient cooling systems. An internal thermocouple is mandatory, not a bath thermometer.[14]
-
Reagent Handling: BBr₃ is extremely corrosive, water-reactive, and toxic.[9] All transfers must be conducted under an inert atmosphere using appropriate cannulation or pressure-transfer techniques. Personnel must use acid-resistant gloves, face shields, and lab coats.
-
Pressure and Gas Evolution: The BBr₃ quench generates HBr gas, and the Friedel-Crafts reaction can release steam during the quench. The reactor system must be vented to a scrubber system to neutralize acidic gases. Never perform these reactions in a sealed vessel.[13]
-
Stirring: The PPA reaction is very viscous. Powerful overhead mechanical stirring is non-negotiable to prevent localized overheating and ensure homogeneous reaction conditions, which is critical for consistent yield and purity.[14]
-
Iterative Scaling: Never scale a reaction by more than a factor of three from the previously successful scale.[13] Any change in reagents or conditions should first be tested at a small scale.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. 6-Methoxy-1-indanone | 13623-25-1 | FM25197 | Biosynth [biosynth.com]
- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Boron Tribromide [commonorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Notes and Protocols for the Quantification of 7-Allyl-6-hydroxy-1-indanone
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 7-Allyl-6-hydroxy-1-indanone, a significant indanone derivative with potential applications in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two distinct, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the underlying principles, step-by-step procedures, and data analysis guidelines. The methodologies are designed to meet the stringent requirements of international regulatory bodies, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the drug development field who require precise and accurate quantification of this compound.
Introduction to this compound and the Imperative for Accurate Quantification
This compound belongs to the indanone class of compounds, which are characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentanone ring. Indanone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of allyl and hydroxyl functional groups to the indanone scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties.
Accurate and precise quantification of this compound is paramount throughout its lifecycle, from discovery and development to manufacturing and quality control. In research and development, reliable analytical methods are essential for:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In vitro and in vivo efficacy studies: To correlate the concentration of the compound with its biological effects.
-
Stability testing: To determine the shelf-life and degradation pathways of the compound under various storage conditions.
-
Process chemistry: To monitor reaction kinetics and optimize synthesis yields.
In a manufacturing setting, validated analytical methods are a cornerstone of Good Manufacturing Practices (GMP) for:
-
Raw material testing: To ensure the identity and purity of starting materials.
-
In-process control (IPC): To monitor critical steps of the manufacturing process.
-
Final product release: To guarantee the potency and purity of the active pharmaceutical ingredient (API).
The development and validation of analytical procedures are governed by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] These guidelines emphasize a lifecycle approach to analytical method validation, ensuring that the method is suitable for its intended purpose and remains so over time.[4]
This application note details two robust analytical methods for the quantification of this compound, providing the scientific community with the necessary tools to advance research and development involving this promising compound.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the indanone backbone, allowing for effective separation on a C18 stationary phase. UV detection is suitable due to the presence of a chromophore in the aromatic ring system of the indanone structure.[8]
Principle of HPLC-UV for Indanone Quantification
In this reversed-phase HPLC method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of an aqueous and an organic solvent, carries the sample through a column packed with a non-polar stationary phase (C18). The components of the sample interact with both the stationary and mobile phases. Due to its chemical nature, this compound will have a specific affinity for the stationary phase, causing it to travel through the column at a characteristic rate. This results in its separation from other components in the sample matrix.
As the separated compound elutes from the column, it passes through a UV detector. The aromatic ring in this compound absorbs UV light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of the compound in the sample, according to the Beer-Lambert law. By comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, the concentration of this compound in the sample can be accurately determined.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (≥ 98%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
2.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
2.2.5. Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.2.6. Data Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The HPLC-UV method should be validated in accordance with ICH Q2(R1) guidelines.[3] The validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. |
| Linearity | r² ≥ 0.999 over the concentration range. |
| Accuracy | 98-102% recovery of spiked samples. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Workflow Diagram
Caption: HPLC-UV workflow for the quantification of this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. The mass spectrometric detection provides structural information, enhancing the confidence in analyte identification.
Principle of GC-MS for Indanone Quantification
In GC-MS analysis, the sample is first vaporized in the heated injector of the gas chromatograph. An inert carrier gas (typically helium) then sweeps the vaporized sample into a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The separation of components is based on their different boiling points and affinities for the stationary phase. As the components exit the column, they enter the ion source of the mass spectrometer.
In the ion source, the molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. The detector records the abundance of each fragment. The resulting mass spectrum is a unique "fingerprint" of the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of this compound are monitored, providing high selectivity and sensitivity. Quantification is achieved by comparing the integrated peak area of a characteristic ion in the sample to that of external standards.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if necessary)
-
Pyridine (GC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
GC vials with inserts
3.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
3.2.3. Preparation of Solutions
-
Solvent: Dichloromethane
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3.2.4. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragment ions) |
3.2.5. Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.
Note on Derivatization: The hydroxyl group of this compound may cause peak tailing. If this is observed, derivatization to a more volatile trimethylsilyl (TMS) ether is recommended. To a known amount of dried sample or standard, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 60 °C for 30 minutes.
3.2.6. Data Analysis and Quantification
-
Obtain the full scan mass spectrum of the this compound standard to identify the molecular ion and characteristic fragment ions for SIM mode.
-
Inject the working standard solutions in SIM mode to generate a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.
-
Perform a linear regression analysis on the calibration curve (r² ≥ 0.999).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The GC-MS method should be validated according to ICH Q2(R1) guidelines, with similar parameters as the HPLC method.
| Parameter | Acceptance Criteria |
| Specificity | Unique retention time and mass spectrum matching the reference standard. |
| Linearity | r² ≥ 0.999 over the concentration range. |
| Accuracy | 98-102% recovery of spiked samples. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 for the quantifying ion. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 for the quantifying ion. |
| Robustness | Insensitive to small, deliberate changes in GC-MS parameters. |
Workflow Diagram
Caption: GC-MS workflow for the quantification of this compound.
Method Selection and Practical Considerations
The choice between the HPLC-UV and GC-MS methods will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control analysis. It is generally less sensitive than GC-MS but is often sufficient for the analysis of bulk drug substances and formulated products.
-
GC-MS offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, such as in biological matrices for pharmacokinetic studies or for trace-level impurity analysis. The mass spectral data also provides a higher degree of confidence in the identification of the analyte.
For both methods, it is crucial to use a well-characterized reference standard for the preparation of calibration curves to ensure the accuracy of the quantification. System suitability tests should be performed before each analytical run to verify the performance of the chromatographic system.
Conclusion
This application note provides two comprehensive and robust analytical methods for the quantification of this compound. The detailed protocols for HPLC-UV and GC-MS, along with the principles behind each technique, offer a solid foundation for researchers and quality control analysts. Adherence to the principles of method validation outlined in this guide will ensure the generation of high-quality, reliable, and reproducible data, which is essential for the successful development and commercialization of new chemical entities.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Allyl-6-hydroxy-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Allyl-6-hydroxy-1-indanone. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the yield and purity of this valuable synthetic intermediate.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a three-step sequence starting from the commercially available 6-methoxy-1-indanone. The key transformation is a thermal aromatic Claisen rearrangement, a powerful C-C bond-forming reaction.[1][2] This guide will dissect each stage of the process, highlighting critical parameters for success.
General Synthetic Workflow
The overall process involves demethylation, O-allylation, and a final sigmatropic rearrangement.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical, yield-determining step in this synthesis?
A1: The Claisen rearrangement (Step 3) is unequivocally the most critical step. It is a thermally demanding, uncatalyzed pericyclic reaction that can be sensitive to temperature, solvent, and substrate purity.[3] Improper control can lead to decomposition, the formation of undesired isomers, or incomplete conversion, all of which significantly depress the overall yield.
Q2: Why is the aromatic Claisen rearrangement used here?
A2: The aromatic Claisen rearrangement is a robust and predictable method for installing an allyl group ortho to a hydroxyl group on an aromatic ring.[4] It is a[5][5]-sigmatropic rearrangement where an aryl allyl ether thermally rearranges to an ortho-allyl phenol.[1] This reaction is powerful because it forms a carbon-carbon bond with high atom economy in a single, often high-yielding, step.
Q3: Are there alternative routes to synthesize the 1-indanone core?
A3: Yes, numerous methods exist for synthesizing the 1-indanone skeleton, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[6][7] However, for this specific target, starting with 6-methoxy-1-indanone is often more efficient as it provides the required oxygenation pattern directly, simplifying the overall synthetic sequence.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Step 1: Demethylation of 6-Methoxy-1-indanone
Q: My yield for the demethylation of 6-methoxy-1-indanone to 6-hydroxy-1-indanone is consistently below 70%. What could be the cause?
A: Low yields in this step typically stem from three main issues: incomplete reaction, side reactions, or difficult purification.
-
Causality & Solution:
-
Reagent Activity: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture deactivates it, reducing its efficacy as a Lewis acid for cleaving the methyl ether.
-
Recommendation: Use freshly opened, high-purity AlCl₃. Handle it under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) and add it to the reaction in portions to control the initial exotherm.[8]
-
-
Reaction Temperature and Time: While the reaction requires heat to proceed to completion, prolonged heating at high temperatures can lead to charring and decomposition.
-
Recommendation: A protocol involving heating to reflux in toluene for 1-2 hours is generally sufficient.[8] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up Procedure: The work-up is critical. The aluminum salts must be carefully quenched and removed.
-
Recommendation: Slowly and carefully pour the cooled reaction mixture into a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes and helps dissolve the resulting aluminum hydroxide. Subsequent extraction with a suitable solvent like ethyl acetate, followed by washes with water and brine, is necessary to isolate the product cleanly.[8]
-
-
Step 2: O-Allylation of 6-Hydroxy-1-indanone
Q: During the synthesis of 6-allyloxy-1-indanone, I observe a significant amount of unreacted starting material and a non-polar byproduct. How can I optimize this step?
A: This indicates either insufficient reactivity or a competing side reaction, likely C-allylation.
-
Causality & Solution:
-
Base Strength and Solubility: The reaction is a standard Williamson ether synthesis. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on the solvent.
-
Recommendation: Use a polar aprotic solvent like acetone or DMF, which helps solubilize the base and the phenoxide intermediate. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity. Using a slight excess (1.5-2.0 equivalents) of both allyl bromide and K₂CO₃ can drive the reaction to completion.
-
-
Competing C-Allylation: While O-allylation is generally favored under these conditions, some C-allylation can occur, especially if the reaction is run at very high temperatures. This would result in a byproduct with the same mass but different polarity.
-
Recommendation: Maintain a moderate reaction temperature. Refluxing in acetone (56 °C) is typically sufficient. Avoid higher boiling point solvents unless necessary, as they can promote the undesired C-alkylation pathway.
-
-
Purity of Starting Material: The presence of impurities in the 6-hydroxy-1-indanone from the previous step can interfere with the reaction.
-
Recommendation: Ensure the 6-hydroxy-1-indanone is pure before proceeding. Recrystallization or column chromatography may be necessary if it appears as a dark or oily solid.[8]
-
-
Step 3: Aromatic Claisen Rearrangement
Q: The Claisen rearrangement of 6-allyloxy-1-indanone is giving a very low yield of the desired 7-allyl product. What are the critical parameters to control?
A: The Claisen rearrangement is a concerted, thermally driven pericyclic reaction.[2] Success hinges almost entirely on achieving and maintaining the correct reaction temperature in an appropriate environment.
-
Causality & Solution:
-
Insufficient Temperature: The activation energy for the aromatic Claisen rearrangement is significant, often requiring temperatures in the range of 180-220 °C.[3]
-
Recommendation: Conduct the reaction neat (without solvent) if the starting material is a liquid at high temperatures, or use a high-boiling, inert solvent like diethyl phthalate, N,N-diethylaniline, or sulfolane. Use a sand bath or a high-temperature heating mantle with a thermocouple to accurately monitor and control the internal reaction temperature.
-
-
Reaction Atmosphere: At these high temperatures, the substrate and product can be susceptible to oxidation.
-
Recommendation: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which often manifests as a dark, tarry reaction mixture.
-
-
Regioselectivity: The rearrangement strongly favors migration to the ortho position. In this case, the C7 position is the only available ortho position, so regioselectivity is generally not an issue. If the ortho positions were blocked, a subsequent Cope rearrangement to the para position could occur, but that is not relevant for this specific substrate.[3]
-
Mechanism of the Key Step: Claisen Rearrangement
The reaction proceeds through a concerted, six-membered cyclic transition state, consistent with a[5][5]-sigmatropic rearrangement.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]
Technical Support Center: Purification of 7-Allyl-6-hydroxy-1-indanone
Welcome to the technical support center for the purification of 7-allyl-6-hydroxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
The synthesis of this compound, typically involving a Claisen rearrangement of an allyl ether of 6-hydroxy-1-indanone, presents a unique set of purification challenges. The presence of a polar phenolic hydroxyl group, a nonpolar allyl group, and a ketone functionality within a compact indanone framework can lead to difficulties in separation from starting materials, reagents, and reaction byproducts. Key challenges often revolve around:
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Regioisomeric Byproducts: The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, can sometimes yield isomeric products, particularly if both ortho positions to the hydroxyl group are not equivalent or if reaction conditions are not stringently controlled.[2]
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Starting Material Contamination: Incomplete reaction can leave unreacted 6-hydroxy-1-indanone or the intermediate allyl ether in the crude product mixture.
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Polymeric or Degradation Products: The phenolic nature of the compound makes it susceptible to oxidation and degradation, especially at elevated temperatures or upon prolonged exposure to light, which can result in discolored, tarry impurities.[1]
-
Solvent Selection for Crystallization: The molecule's dual polarity can make finding an optimal single-solvent or binary-solvent system for recrystallization challenging.
This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: My purified product is a discolored oil or a sticky solid with a low melting point.
Question: After initial workup, my this compound is a dark brown, sticky substance. What is the likely cause and how can I purify it?
Answer:
This is a common issue and often points to the presence of several impurities.
Possible Causes & Solutions:
-
Cause A: Presence of Oily Regioisomers or Byproducts.
-
Explanation: During the synthesis of indanones, the formation of regioisomers is a common side reaction. These isomers can often be oils or low-melting solids that depress the melting point of the desired crystalline product and result in a sticky appearance.
-
Solution 1: Recrystallization. This is often the most effective method to separate a crystalline desired product from oily impurities. The key is selecting the appropriate solvent system.
-
Protocol: Solvent Screening for Recrystallization
-
Start with a small amount of the crude product in a test tube.
-
Add a small amount of a non-polar solvent like hexanes or heptane and observe solubility at room temperature. The desired product should be sparingly soluble.
-
Gently heat the mixture. If the compound dissolves completely, it is a good candidate for single-solvent recrystallization upon cooling.
-
If the compound does not dissolve completely upon heating, add a more polar co-solvent (e.g., ethyl acetate, acetone, or dichloromethane) dropwise until the solid dissolves. This will be a binary solvent system for recrystallization.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold non-polar solvent.
-
-
-
-
Cause B: Degradation of the Phenolic Moiety.
-
Explanation: Phenolic compounds can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1] Storage at low temperatures (e.g., 5 °C) and in the dark can improve the stability of phenolic constituents.[1]
-
Solution 2: Column Chromatography. If recrystallization is ineffective or if multiple colored impurities are present, column chromatography is the recommended next step.
-
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a hexane/ethyl acetate gradient.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column. This "dry loading" technique often results in better separation than direct liquid loading.
-
Elution: Begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and slowly increase the concentration of ethyl acetate. The less polar impurities will elute first, followed by the desired product. The highly polar, colored degradation products will likely remain at the top of the column.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
-
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Excellent for high final purity; scalable. | Requires finding the right solvent; can have lower initial recovery. | Removing oily impurities from a crystalline solid. |
| Column Chromatography | Good for separating multiple components with different polarities. | Can be time-consuming and use large volumes of solvent. | Complex mixtures with multiple byproducts and colored impurities. |
Issue 2: My NMR spectrum shows signals that do not correspond to the desired product.
Question: I've purified my product, but the 1H NMR still shows extra aromatic signals and/or an additional allyl group. What are these impurities?
Answer:
This indicates the presence of isomeric byproducts or unreacted starting materials.
Possible Causes & Solutions:
-
Cause A: Presence of the 5-Allyl-6-hydroxy-1-indanone Regioisomer.
-
Explanation: The Claisen rearrangement of the allyl ether of 6-hydroxy-1-indanone can potentially lead to migration of the allyl group to the 5-position, especially if the reaction is not perfectly regioselective. This would result in a different substitution pattern on the aromatic ring, leading to a distinct set of signals in the NMR spectrum.
-
Solution: High-Performance Liquid Chromatography (HPLC). If the regioisomers have very similar polarities, making separation by standard column chromatography difficult, preparative HPLC may be necessary for complete separation.
-
Workflow: HPLC Method Development
-
Analytical HPLC: First, develop a separation method on an analytical scale. A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol is typically used.
-
Optimization: Adjust the gradient slope and flow rate to achieve baseline separation of the desired product from the isomeric impurity.
-
Preparative HPLC: Scale up the optimized analytical method to a preparative column to isolate the pure this compound.
-
-
-
-
Cause B: Unreacted 6-O-allyl-1-indanone.
-
Explanation: If the Claisen rearrangement did not go to completion, the starting allyl ether will remain. This will show a characteristic set of allyl signals and aromatic signals corresponding to the ether.
-
Solution: Column Chromatography. The starting ether is generally less polar than the phenolic product due to the absence of the free hydroxyl group. Therefore, it should be readily separable by silica gel chromatography. The ether will elute before the desired product.
-
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the purification and troubleshooting of this compound.
Caption: Decision workflow for purification of this compound.
Logical Troubleshooting Diagram
This diagram provides a step-by-step guide to diagnosing and solving common purification issues.
Caption: Troubleshooting flowchart for purification challenges.
References
Technical Support Center: Synthesis of 7-Allyl-6-hydroxy-1-indanone and Byproduct Identification
Welcome to the technical support center for the synthesis of 7-allyl-6-hydroxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis, with a focus on identifying and mitigating the formation of unwanted byproducts. Our approach is grounded in established reaction mechanisms and analytical best practices to ensure the integrity of your experimental outcomes.
I. Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The core of the synthesis often involves two key transformations: a Claisen rearrangement to introduce the allyl group onto the phenolic ring, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the indanone ring system. The primary challenge in this synthesis is controlling the regioselectivity of these reactions, which can lead to the formation of several isomeric byproducts.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: I've performed a Claisen rearrangement on my starting material, but I'm seeing multiple products on my TLC plate. What are the likely byproducts?
A1: The Claisen rearrangement of an allyl phenyl ether is a thermal[1][1]-sigmatropic rearrangement that typically yields an ortho-allyl phenol.[2][3][4] However, if both ortho positions on the aromatic ring are substituted, the reaction can proceed to the para position.[2] In the context of synthesizing this compound, starting from a 3-allyloxyphenyl precursor, the primary byproduct of the Claisen rearrangement is often the regioisomeric ortho-allyl phenol.
-
Expected Product: 2-allyl-3-hydroxyphenyl derivative (leads to the desired this compound).
-
Primary Byproduct: 4-allyl-3-hydroxyphenyl derivative (leads to the isomeric 5-allyl-6-hydroxy-1-indanone).
The formation of the para-rearranged product is also a possibility, though generally less favored if an ortho position is available.[5]
Q2: During the Friedel-Crafts cyclization to form the indanone ring, my reaction is yielding a mixture of isomers that are difficult to separate. How can I identify them and improve the regioselectivity?
A2: Intramolecular Friedel-Crafts acylation is a powerful tool for forming cyclic ketones like indanones.[6][7] However, the directing effects of substituents on the aromatic ring heavily influence the regioselectivity of the cyclization.[8] For a precursor derived from the Claisen rearrangement, you will have both a hydroxyl and an allyl group on the ring, which are ortho- and para-directing. This can lead to the formation of multiple indanone regioisomers.
-
Likely Byproducts: The most common byproduct will be the regioisomer resulting from cyclization at a different position on the aromatic ring. For example, if your desired product is this compound, the primary isomeric byproduct is likely 5-allyl-6-hydroxy-1-indanone. The formation of these isomers is often influenced by the specific catalyst and reaction conditions used.[1][9]
Improving Regioselectivity:
-
Catalyst Choice: The choice of Lewis acid can influence the isomeric ratio. Milder Lewis acids may offer better selectivity in some cases.[1]
-
Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable product, which may or may not be your desired isomer. Experimenting with a range of temperatures is recommended.[9]
-
Protecting Groups: Temporarily protecting the hydroxyl group can alter the electronic nature of the ring and may improve the desired regioselectivity during the cyclization step.
Q3: My final product is a brownish, sticky solid, and the yield is low. What could be the cause?
A3: A discolored and impure final product often points to side reactions or degradation. In the case of indanone synthesis, especially with phenolic substrates, several factors can contribute to this:
-
O-Acylation vs. C-Acylation: During the Friedel-Crafts reaction, acylation can occur on the phenolic oxygen (O-acylation) to form a phenyl ester, which is often a competing and kinetically favored pathway.[9][10] This can be minimized by using a stoichiometric excess of a strong Lewis acid.[9]
-
Fries Rearrangement: The O-acylated product can undergo a Fries rearrangement to yield C-acylated products, but this can also lead to a mixture of ortho and para isomers.[9][10]
-
Air Oxidation: Phenolic compounds, especially under certain conditions, can be susceptible to air oxidation, leading to colored impurities. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction or Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials and products.[11]
III. Byproduct Identification: A Practical Guide
Accurate identification of byproducts is crucial for optimizing your synthesis and ensuring the purity of your final compound. The following table summarizes the expected key analytical data for the target molecule and its most likely regioisomeric byproduct.
| Compound | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Mass Spectrometry (EI-MS) Fragmentation (Predicted) |
| This compound | Aromatic protons with distinct coupling patterns for a 1,2,4-trisubstituted ring. Allylic protons (~3.4 ppm, d), vinyl protons (~5.0-6.0 ppm, m). Phenolic proton (broad singlet). | Carbonyl carbon (~205 ppm). Aromatic carbons with distinct shifts. Allyl group carbons. | Molecular ion peak (M⁺). Loss of allyl radical (M-41). Fragments corresponding to the indanone core. |
| 5-Allyl-6-hydroxy-1-indanone | Aromatic protons showing a different coupling pattern consistent with a 1,2,4-trisubstituted ring. Allylic and vinyl proton signals will be present but may have slightly different chemical shifts. Phenolic proton. | Carbonyl carbon (~205 ppm). Aromatic carbons with shifts differing from the 7-allyl isomer. Allyl group carbons. | Same molecular ion peak as the 7-allyl isomer. Fragmentation pattern will be very similar, requiring careful analysis of relative ion intensities. |
Note: The predicted NMR and MS data are based on general principles and data from similar compounds.[12][13][14][15][16][17] Experimental values may vary.
IV. Experimental Protocols
Protocol 1: General Procedure for Byproduct Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.5-8.0 ppm) to identify the substitution pattern of the benzene ring. The integration and coupling constants of the aromatic protons are critical for distinguishing between regioisomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbonyl carbon and the aromatic carbons will provide further evidence for the isomeric structure.
-
2D NMR (Optional but Recommended): If the 1D spectra are ambiguous, COSY and HMBC experiments can be invaluable in establishing the connectivity of the molecule and confirming the position of the allyl and hydroxyl groups relative to the indanone core.
Protocol 2: General Procedure for Byproduct Analysis by Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate fragment ions.
-
Mass Analysis: Acquire the mass spectrum. Identify the molecular ion peak to confirm the molecular weight of the byproduct.
-
Fragmentation Analysis: Analyze the fragmentation pattern. Common fragmentation pathways for indanones include the loss of CO, and for allylic compounds, the loss of the allyl radical.[12][16] While the fragmentation patterns of regioisomers may be similar, subtle differences in ion abundances can sometimes be used for differentiation.
V. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the plausible synthetic pathway for this compound and the potential formation of byproducts, along with a troubleshooting workflow.
Caption: Plausible synthetic pathway for this compound, highlighting the key Claisen rearrangement and Friedel-Crafts acylation steps, along with the formation of the primary regioisomeric byproduct.
Caption: A workflow for troubleshooting low yields and identifying byproducts in the synthesis of this compound.
VI. References
-
BenchChem. (2025). Improving the yield of the Friedel-Crafts acylation for substituted phenols. --INVALID-LINK--
-
Organic Chemistry Frontiers. (2017). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. RSC Publishing. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. --INVALID-LINK--
-
Wikipedia. (2023). Claisen rearrangement. --INVALID-LINK--
-
Sigma-Aldrich. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. --INVALID-LINK--
-
The Royal Society of Chemistry. (2019). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?--INVALID-LINK--
-
Organic Syntheses. (n.d.). 1-INDANONE OXIME. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-INDANONE. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. --INVALID-LINK--
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. --INVALID-LINK--
-
The University of Queensland. (2017). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. --INVALID-LINK--
-
PubChem. (n.d.). 5-Hydroxy-1-indanone. --INVALID-LINK--
-
Organic Reactions. (n.d.). The Claisen Rearrangement. --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. --INVALID-LINK--
-
Reddit. (2018). Organic chemistry - SYNTHESIS PROBLEM. --INVALID-LINK--
-
ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. --INVALID-LINK--
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. --INVALID-LINK--
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?--INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. --INVALID-LINK--
-
University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--
-
Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use. --INVALID-LINK--
-
Wikipedia. (2023). Friedel–Crafts reaction. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Hydroxy-1-indanone. --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 6-Hydroxy-1-indanone. --INVALID-LINK--
-
Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. --INVALID-LINK--
-
SlideShare. (2010). Ion fragmentation of small molecules in mass spectrometry. --INVALID-LINK--
-
Organic Chemistry Frontiers. (2020). A [4 + 1] annulation of ortho-electrophile-substituted para-quinone methides for the synthesis of indanes and isoindolines. RSC Publishing. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. --INVALID-LINK--
-
PubChem. (n.d.). 1-Indanone. --INVALID-LINK--
-
YouTube. (2014). Ortho, Meta and Para Substitution. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Hydroxy-1-indanone. --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Hydroxy-1-indanone(62803-47-8) 1H NMR spectrum. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. rsc.org [rsc.org]
- 14. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 7-Allyl-6-hydroxy-1-indanone
Welcome to the technical support center for the synthesis of 7-Allyl-6-hydroxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important indanone derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis.
The synthesis of this compound typically proceeds through a key Claisen rearrangement of an allyloxy indanone precursor. Success in this synthesis hinges on careful control of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. This guide provides practical, field-proven insights to help you achieve consistent and high-quality results.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and aim to explain the causality behind the experimental choices.
Q1: Why is my overall yield of this compound consistently low?
Low overall yield can stem from inefficiencies in one or more steps of the synthesis. Let's break down the common culprits in the typical synthetic route:
-
Step 1: Synthesis of 6-Hydroxy-1-indanone: The preparation of the starting indanone is crucial. A common method is the demethylation of 6-methoxy-1-indanone. Incomplete demethylation will carry over unreacted starting material, complicating purification and reducing the yield of the desired phenol.
-
Troubleshooting:
-
Reagent Choice: Strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective for ether cleavage. Ensure the reagent is fresh and used in sufficient stoichiometric amounts.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The reaction may require heating to reflux for an extended period.[1]
-
-
-
Step 2: O-Allylation of 6-Hydroxy-1-indanone: This Williamson ether synthesis can be hampered by competing reactions.
-
Troubleshooting:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting side reactions. Stronger bases might lead to C-alkylation or other undesired reactions.
-
Solvent: A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction. Ensure the solvent is anhydrous to prevent hydrolysis of the allyl bromide.
-
-
-
Step 3: Claisen Rearrangement of 6-Allyloxy-1-indanone: This is the critical C-C bond-forming step. The thermal[2][2]-sigmatropic rearrangement requires precise temperature control.[3][4]
-
Troubleshooting:
-
Temperature Control: The Claisen rearrangement is thermally driven.[4] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the starting material and product. The optimal temperature often needs to be determined empirically but typically ranges from 180-220 °C.
-
Solvent: High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline are commonly used to achieve the required reaction temperatures. The choice of solvent can also influence the reaction rate.
-
-
Q2: I am observing a significant amount of a byproduct that I suspect is the O-allylated starting material. How can I drive the Claisen rearrangement to completion?
The presence of unreacted 6-allyloxy-1-indanone is a clear indication of an incomplete Claisen rearrangement.
-
Troubleshooting:
-
Increase Reaction Temperature: The most direct approach is to incrementally increase the reaction temperature. Use a high-boiling solvent and a setup that allows for precise temperature monitoring and control.
-
Extend Reaction Time: If increasing the temperature leads to decomposition, try extending the reaction time at a slightly lower, more stable temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Lewis Acid Catalysis: In some cases, Lewis acids can be used to promote the Claisen rearrangement at lower temperatures.[4] However, this can also introduce new side reactions, so it should be approached with caution and thoroughly optimized.
-
Q3: My final product is contaminated with a regioisomer. How can I improve the regioselectivity of the allylation?
The Claisen rearrangement of an allyl phenyl ether typically directs the allyl group to the ortho position.[3] In the case of 6-allyloxy-1-indanone, this should selectively form the 7-allyl product. However, if the ortho position (C7) is sterically hindered or if the reaction conditions are not optimal, migration to the para position (C5) can occur, leading to the formation of 5-allyl-6-hydroxy-1-indanone.
-
Troubleshooting:
-
Steric Hindrance: While less common in this specific substrate, ensure that your starting materials are pure and that no unexpected bulky groups are present.
-
Reaction Conditions: The aromatic Claisen rearrangement is generally highly regioselective for the ortho position.[3] If you are observing the para-substituted product, it may indicate a more complex reaction mechanism is at play, possibly involving a subsequent Cope rearrangement if the ortho positions were blocked.[5] However, for this substrate, this is unlikely. Double-check your analytical data to confirm the identity of the byproduct. It's more likely that you are seeing a regioisomer from the initial Friedel-Crafts cyclization to form the indanone core if you started from a substituted phenylpropionic acid.[6] For instance, cyclization of 3-(3-hydroxyphenyl)propanoic acid can yield both 7-hydroxy- and 5-hydroxy-1-indanone.[6]
-
Purification: If a small amount of the regioisomer is unavoidable, focus on optimizing the purification method. Column chromatography with a carefully selected solvent system should be able to separate the two isomers.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound, offering a deeper understanding of the underlying chemistry.
Q1: What is the mechanism of the Claisen rearrangement in this synthesis?
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement, which is a type of pericyclic reaction.[3][7] It proceeds through a concerted, cyclic transition state. In this specific case, the allyl group of 6-allyloxy-1-indanone migrates from the oxygen atom to the C7 position of the aromatic ring. The reaction is thermally driven and intramolecular.[4][7] The mechanism involves the formation of a six-membered ring in the transition state.[4]
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound.
Q2: What are the recommended starting materials and their required purity?
The most common starting material is 6-methoxy-1-indanone . It should be of high purity (>98%) to avoid carrying impurities through the synthesis. The presence of other regioisomers (e.g., 4- or 5-methoxy-1-indanone) will lead to a mixture of final products that are difficult to separate.
Alternatively, one could start from 3-(3-hydroxyphenyl)propanoic acid and perform an intramolecular Friedel-Crafts acylation.[6] However, this method can produce a mixture of 7-hydroxy- and 5-hydroxy-1-indanone, which would then need to be separated.[6]
Allyl bromide should be freshly distilled or of high purity, as impurities can lead to side reactions during the O-allylation step.
Q3: Are there alternative methods for the synthesis of the 6-hydroxy-1-indanone precursor?
Yes, several methods exist for the synthesis of indanones.[8][9] While demethylation of 6-methoxy-1-indanone is common, other routes include:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a corresponding 3-arylpropionic acid or its acid chloride.[8][9][10] For example, 3-(3-methoxyphenyl)propionic acid can be cyclized to give 6-methoxy-1-indanone. The choice of acid catalyst (e.g., polyphosphoric acid, triflic acid) is critical for achieving good yields.[11]
-
Palladium-Catalyzed Carbonylative Cyclization: This method can be used to synthesize indanones from unsaturated aryl iodides.[12]
Q4: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.
-
Developing a TLC System: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. You will likely need to adjust the ratio for each step to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ceric ammonium molybdate can also be helpful.
-
What to Look For:
-
Demethylation: The disappearance of the starting methoxy-indanone spot and the appearance of the more polar hydroxy-indanone spot (which will have a lower Rf).
-
O-Allylation: The disappearance of the hydroxy-indanone spot and the appearance of the less polar allyloxy-indanone spot (higher Rf).
-
Claisen Rearrangement: The disappearance of the allyloxy-indanone spot and the appearance of the final product spot, which will be more polar due to the free hydroxyl group (lower Rf).
-
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of this compound.
Step 1: Synthesis of 6-Hydroxy-1-indanone from 6-Methoxy-1-indanone
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in dry toluene, slowly add 6-methoxy-1-indanone (1 equivalent) at room temperature under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 6-hydroxy-1-indanone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Allyloxy-1-indanone
-
Dissolve 6-hydroxy-1-indanone (1 equivalent) in acetone or DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents) and allyl bromide (1.2-1.5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 6-allyloxy-1-indanone. This product is often used in the next step without further purification if it is sufficiently pure.
Step 3: Claisen Rearrangement to this compound
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Place the crude 6-allyloxy-1-indanone in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a high-boiling solvent such as N,N-diethylaniline.
-
Heat the reaction mixture to 190-210 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with diethyl ether or ethyl acetate and wash with 1M HCl to remove the N,N-diethylaniline.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Table 1: Summary of Recommended Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| Demethylation | AlCl₃ or BBr₃ | Toluene or DCM | Reflux | 1-3 hours |
| O-Allylation | Allyl bromide, K₂CO₃ | Acetone or DMF | Reflux | 4-8 hours |
| Claisen Rearrangement | None (thermal) | N,N-Diethylaniline | 190-210 °C | 2-5 hours |
References
- 1. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Indanone synthesis [organic-chemistry.org]
"7-Allyl-6-hydroxy-1-indanone" overcoming poor cell permeability
Introduction: The Permeability Problem
Welcome to the technical support guide for 7-Allyl-6-hydroxy-1-indanone. This indanone derivative and others in its class hold significant interest for their biological activities, which have been explored in antiviral, anti-inflammatory, and anticancer research.[1] A frequent and critical hurdle in translating a promising compound from a benchtop discovery to a viable therapeutic agent is its ability to cross the cell membrane to reach its intracellular target.[2][3] Poor cell permeability can lead to low bioavailability and variable therapeutic effects, making it a primary cause of failure in drug development.[4][5]
This guide is designed for researchers, scientists, and drug development professionals who are encountering, or wish to proactively address, challenges related to the cellular uptake of this compound or structurally similar small molecules. We will move from foundational principles to actionable troubleshooting strategies and detailed experimental protocols, providing the causal logic behind each recommendation.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the preliminary questions researchers may have before starting extensive experimentation.
Q1: What are the key physicochemical properties of this compound, and how might they relate to cell permeability?
Answer: Understanding the basic properties of this compound is the first step in predicting its behavior.
To make an initial prediction of its "drug-likeness" and potential for passive diffusion across cell membranes, we can assess it against Lipinski's Rule of 5.[7][8] An orally active drug generally has no more than one violation of the following criteria:[9]
| Lipinski's Rule of 5 Parameter | Value for this compound | Rule | Compliance |
| Molecular Weight (MW) | 188.22 Da | < 500 Da | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from the hydroxyl group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (the carbonyl and hydroxyl oxygens) | ≤ 10 | Yes |
| Calculated Log P (cLogP) | ~2.5-3.0 (Estimated) | ≤ 5 | Yes |
Analysis: this compound complies with all criteria of Lipinski's Rule of 5. On paper, it appears to be a good candidate for passive diffusion. If you are observing poor cellular uptake, it suggests that other, more complex mechanisms may be at play, such as:
-
Active Efflux: The compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
-
Poor Solubility: The compound may not be sufficiently soluble in the aqueous assay medium to create a concentration gradient for diffusion.
-
Plasma Protein Binding: In the presence of serum, the compound may bind to proteins, reducing the free fraction available for uptake.
Q2: Why is assessing permeability so critical, and what are the primary mechanisms of cellular uptake?
Answer: A compound is only effective if it can reach its site of action. For most targets, this means entering the cell. The plasma membrane is a selective barrier, and molecules can cross it via several mechanisms.[2][3][10]
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Passive Diffusion: The movement of a substance across a membrane from an area of high concentration to low concentration, without the help of transport proteins. This is the primary route for small, moderately lipophilic molecules like those that follow Lipinski's rules.[2][11]
-
Facilitated Diffusion: Movement across the membrane using specific carrier proteins, but still driven by the concentration gradient.
-
Active Transport: Movement against a concentration gradient, requiring energy (ATP) and specific transporter proteins. This can be a mechanism for uptake (influx) or removal (efflux).[12]
-
Endocytosis: The cell engulfs the substance in a vesicle. This is more common for larger molecules, nanoparticles, and macromolecules.[13][14]
Poor permeability directly impacts bioavailability, leading to a need for higher, potentially more toxic, doses and causing inconsistent patient outcomes.[4]
Q3: How can I get a preliminary, quantitative measure of my compound's permeability?
Answer: Before proceeding to complex biological assays, it is highly recommended to use a simple, high-throughput in vitro model to assess passive diffusion.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal starting point.[15] This assay measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), into an acceptor well.
-
What it tells you: It isolates passive diffusion, providing a clean measure of a molecule's intrinsic lipophilicity and ability to cross a lipid barrier.[16][17]
-
Why it's useful: It is fast, inexpensive, and highly reproducible. A low PAMPA value strongly suggests a problem with passive diffusion. A high PAMPA value, combined with low cell-based assay permeability, points towards active efflux as a likely culprit.[15][16]
Part 2: Troubleshooting Guide for Low Cellular Uptake
You've performed an initial cell-based assay (e.g., a functional assay or a Caco-2 permeability assay) and the results indicate poor uptake of this compound. This troubleshooting workflow will guide your next steps.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. scbt.com [scbt.com]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results for 6-Hydroxy-1-indanone
A Note on Compound Identification: This guide focuses on 6-hydroxy-1-indanone (CAS 62803-47-8). While the initial query mentioned "7-Allyl-6-hydroxy-1-indanone," publicly available research and commercial listings predominantly feature 6-hydroxy-1-indanone and its derivatives. It is presumed that "this compound" may be a novel or less-documented compound. The principles and troubleshooting steps outlined here for a related indanone structure provide a robust framework for addressing assay inconsistencies.
Introduction to 6-Hydroxy-1-indanone
6-Hydroxy-1-indanone is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] The indanone core is a privileged structure in medicinal chemistry, found in compounds with antiviral, anti-inflammatory, analgesic, and anticancer properties.[3][4][5] Given its phenolic hydroxyl group and ketone functionality, 6-hydroxy-1-indanone can be susceptible to various factors that may lead to inconsistent assay results. This guide provides a structured approach to troubleshooting common issues encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 6-hydroxy-1-indanone appears to change color over time. Is this normal?
A1: A color change, often to a light yellow or amber, can indicate oxidation or degradation of the compound.[6] Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and high temperatures. It is crucial to prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C, protected from light) to minimize degradation.
Q2: I'm observing poor solubility of the compound in my aqueous assay buffer. What can I do?
A2: 6-Hydroxy-1-indanone has limited water solubility. To improve solubility, you can dissolve the compound in a small amount of a polar organic solvent like DMSO or ethanol before making the final dilution in your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological systems. It's recommended to run a solvent tolerance control in your experiment.
Q3: Why am I seeing high background noise in my ELISA/colorimetric assay?
A3: High background can be due to several factors, including non-specific binding of the compound or interference with the detection system.[7] Phenolic compounds can interact with proteins non-specifically and may also possess reducing properties that can interfere with certain colorimetric assays (e.g., MTT, FRAP).[8] Including appropriate controls and optimizing blocking steps are crucial.[7]
Q4: My dose-response curve is not sigmoidal and looks irregular. What could be the cause?
A4: An irregular dose-response curve can be a result of compound precipitation at higher concentrations, compound instability over the incubation period, or interference with the assay signal. Visually inspect your assay plate for any signs of precipitation. Also, consider performing a time-course experiment to check for compound stability.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving inconsistent assay results.
Problem Area 1: Compound Integrity and Handling
The quality and handling of your compound are the foundation of reliable results.
Initial Checks & Solutions
| Potential Issue | Underlying Cause | Recommended Action |
| Compound Purity | Synthesis side-products or degradation products may be present. | Verify the purity of your compound using techniques like HPLC, LC-MS, or NMR. If impurities are detected, re-purification is necessary. |
| Compound Degradation | The phenolic hydroxyl group is susceptible to oxidation. Exposure to heat, light, or air can cause decomposition.[8] | Prepare fresh stock solutions. Store both solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or below). |
| Inaccurate Concentration | Weighing errors or incomplete dissolution can lead to incorrect stock concentrations. | Use a calibrated analytical balance. Ensure complete dissolution of the compound in the stock solvent before making serial dilutions. |
| Solvent Effects | The organic solvent used to dissolve the compound (e.g., DMSO) may be affecting the assay. | Run a solvent control curve to determine the maximum tolerable solvent concentration in your assay. Keep the final solvent concentration consistent across all wells. |
Workflow for Verifying Compound Integrity
Caption: Troubleshooting workflow for compound integrity.
Problem Area 2: Assay-Specific Interference
6-Hydroxy-1-indanone, being a phenolic compound, can interfere with various assay formats.
Common Assay Interferences and Solutions
| Assay Type | Potential Interference Mechanism | Troubleshooting Steps |
| Cell-Based Assays (e.g., MTT, XTT) | Phenolic compounds can act as reducing agents, directly reducing the tetrazolium dye and leading to a false-positive signal for cell viability.[8] | Run a compound-only control (no cells) to check for direct dye reduction. Consider using an alternative viability assay that is not based on redox chemistry, such as CellTiter-Glo® (measures ATP) or a crystal violet assay (measures cell number). |
| Fluorescence-Based Assays | The compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it may quench the fluorescent signal. | Scan the fluorescence spectrum of the compound to check for overlap with your assay's wavelengths. Run controls with the compound in the absence of the fluorescent probe. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Non-specific binding to the plate or antibodies can cause high background.[7] The compound might also interfere with the enzyme-substrate reaction (e.g., HRP-TMB).[9] | Optimize blocking buffer and washing steps.[7] Run a control to see if the compound affects the enzymatic reaction in the absence of the target analyte. |
| Protein-Ligand Binding Assays | The compound may aggregate at high concentrations, leading to non-specific inhibition. | Use dynamic light scattering (DLS) to check for compound aggregation at the concentrations used in the assay. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes prevent aggregation. |
Experimental Protocol: Assessing Interference in MTT Assays
-
Prepare Reagents:
-
Culture medium (e.g., DMEM)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
6-Hydroxy-1-indanone stock solution (e.g., 10 mM in DMSO)
-
-
Plate Setup:
-
Use a 96-well plate.
-
Row A (Compound + Medium): Add culture medium and serial dilutions of the compound. This will test for direct reduction of MTT by the compound.
-
Row B (Cells + Medium + Compound): Seed cells at the desired density and allow them to attach overnight. The next day, treat with serial dilutions of the compound.
-
Row C (Cells + Medium): Untreated cell control.
-
Row D (Medium Only): Blank control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly.
-
Incubate overnight in the dark at room temperature.
-
-
Read Absorbance:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (Row D) from all other readings.
-
Compare the signal in Row A to Row C. A significant signal in Row A indicates direct MTT reduction and assay interference.
-
Problem Area 3: Experimental Design and Execution
Inconsistencies can often be traced back to the experimental setup.
Troubleshooting Experimental Variability
Caption: Key checkpoints for ensuring experimental consistency.
-
Pipetting and Dilutions: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Ensure pipettes are calibrated and use proper technique.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, leading to variability.[10] Avoid using the outer wells for critical samples or fill them with sterile buffer/medium to create a humidity barrier.
-
Reagent Stability: Ensure all assay reagents, buffers, and media are within their expiration dates and have been stored correctly.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels (for cell-based assays) throughout the experiment. Variations can significantly impact results.
By systematically working through these troubleshooting guides, researchers can identify and mitigate the sources of inconsistency in their assays involving 6-hydroxy-1-indanone, leading to more reliable and reproducible data.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
"7-Allyl-6-hydroxy-1-indanone" managing off-target effects in experiments
Technical Support Center: 7-Allyl-6-hydroxy-1-indanone
A Guide for Researchers on Managing Off-Target Effects and Troubleshooting Experiments
Welcome to the technical support guide for this compound. As a novel research compound, understanding its biological activity while accounting for potential unintended interactions is critical for generating robust and reliable data. This guide, designed for drug development professionals and researchers, provides practical, in-depth answers to common challenges encountered during experimentation.
The indanone scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, from anticancer to anti-Alzheimer's agents.[1][2][3] This versatility also means that novel derivatives like this compound must be carefully profiled to distinguish desired on-target effects from potentially confounding off-target activities.[4][5]
This center is structured to address issues from the foundational to the highly specific, ensuring you can design self-validating experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: I'm starting work with this compound. What are "off-target" effects, and why are they a major concern?
A1: Off-target effects are unintended interactions between a therapeutic agent, like this compound, and biological targets other than the primary one it was designed for.[4] These interactions can lead to a range of undesirable outcomes, including misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[4][6]
For a novel compound, failing to identify off-target effects early can lead to wasted resources and time spent pursuing false positives.[7][8] For instance, an apparent inhibition of a target protein might actually be due to the compound killing the cells or precipitating out of solution and sequestering the enzyme.[9][10] Therefore, systematically ruling out these possibilities is a cornerstone of rigorous drug discovery.[11][12]
Q2: Based on its indanone structure, what are some potential off-target families I should be concerned about?
A2: While specific data for this compound is not widely available, the indanone core is known to be biologically active.[1][3] Based on the general behavior of small molecules in drug discovery, several key off-target families should be considered high priority for counter-screening:
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Ion Channels (especially hERG): Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[13][14] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[13][15]
-
Cytochrome P450 (CYP) Enzymes: These enzymes are critical for drug metabolism.[16][17] Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where your compound alters the metabolism and effective concentration of other drugs.[16][18][19]
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Kinases and GPCRs: These are large families of proteins involved in countless signaling pathways. The promiscuous inhibition of kinases or off-target binding to G-Protein Coupled Receptors (GPCRs) can produce a wide range of cellular effects that might be mistaken for on-target activity.
-
General Cytotoxicity: The compound may simply be toxic to cells, leading to cell death that can be misinterpreted in assays measuring cell proliferation or metabolic activity.[20]
Q3: What is the difference between a primary assay, a counter-screen, and an orthogonal assay?
A3: These are distinct but related concepts crucial for validating a hit compound:
-
Primary Assay: This is your main screening assay used to identify "hits." It is designed to measure the effect of the compound on your intended biological target (e.g., inhibiting a specific enzyme).
-
Counter-Screen: This type of assay is used to rule out non-specific or undesirable activities.[21] For example, if your primary assay uses a luciferase reporter, a counter-screen would test your compound against the luciferase enzyme directly to ensure it's not just inhibiting the reporter.[9] Testing for general cytotoxicity is another critical counter-screen.[12][21]
-
Orthogonal Assay: This is an assay that measures the same biological endpoint as your primary assay but uses a different technology or method.[21] For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal follow-up could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target. This helps eliminate artifacts specific to the primary assay's technology.[21][22]
Troubleshooting Guides for Specific Experimental Issues
Problem 1: I'm seeing inconsistent results and/or significant cell death in my cell-based assay. How can I determine if this is a real on-target effect or a non-specific artifact?
This is a common and critical issue. Unexpected cytotoxicity or assay interference can easily be misinterpreted as a specific biological effect. The following workflow will help you systematically dissect the problem.
Caption: Workflow for troubleshooting cytotoxicity and assay artifacts.
1. Quantify Cytotoxicity:
-
Objective: To determine the concentration at which this compound induces cell death, independent of your target.
-
Recommended Protocols:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with viability.[20][23][24]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 to 100 µM) for the same duration as your primary experiment (e.g., 24, 48 hours).[23] Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]
-
Solubilization: Remove the media and dissolve the resulting formazan crystals in DMSO or isopropanol.[20]
-
Readout: Measure absorbance at ~570 nm.
-
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[23][25]
-
Follow steps 1 & 2 from the MTT protocol.
-
Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[25][26]
-
Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[25]
-
LDH Reaction: Add the LDH reaction mix to the supernatants and incubate for up to 30 minutes at room temperature, protected from light.[23][25]
-
Readout: Measure absorbance at ~490 nm.[23]
-
-
-
Interpretation: If the IC50 for cytotoxicity is close to the effective concentration in your primary assay, your observed results are likely driven by cell death, not a specific on-target effect.
2. Test for Compound Aggregation:
-
Objective: To determine if the compound is forming aggregates, which can non-specifically inhibit enzymes and cause false-positive results.[7][9][10] This is a very common mechanism for "promiscuous inhibitors" found in high-throughput screens.[7][27]
-
Protocol: Detergent Rescue Experiment
-
Run your primary assay (preferably a cell-free, biochemical version if available).
-
In a parallel experiment, include a low concentration of a non-ionic detergent, such as 0.01-0.1% Triton X-100, in the assay buffer before adding your compound.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the compound is acting via aggregation.[10] True inhibitors should not be affected by the detergent.
-
Problem 2: My compound is active and non-toxic. How do I confirm the effect is target-specific and not due to a common, potent off-target liability?
Congratulations on passing the first hurdle. Now, you must build a case for target specificity by running a panel of counter-screens against high-priority off-target families.
Caption: A prioritized workflow for essential off-target counter-screening.
1. hERG Inhibition Assay (Patch-Clamp Electrophysiology):
-
Objective: To assess the potential for cardiac liability by directly measuring inhibition of the hERG potassium channel.[13]
-
Methodology: The gold standard is whole-cell patch-clamp electrophysiology, which can be performed manually or on automated platforms.[13][14]
-
Protocol Outline:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[14]
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG "tail current," which is the primary measurement for assessing the block.[13] A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate channels, and then repolarizing to -50 mV to measure the tail current.[13]
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound.
-
Controls: Use a vehicle control (DMSO) and a known hERG blocker like E-4031 or dofetilide as a positive control.[13][14]
-
Data Analysis: Calculate the percent inhibition of the tail current at each concentration to determine an IC50 value.[14]
-
2. Cytochrome P450 (CYP) Inhibition Assay:
-
Objective: To determine if the compound inhibits major drug-metabolizing enzymes, indicating a risk for drug-drug interactions.[18][28]
-
Methodology: Typically performed using human liver microsomes (HLM), which contain a mixture of CYP enzymes.[16][18]
-
Protocol Outline:
-
System: Incubate human liver microsomes with a panel of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17][19]
-
Inhibition: Run the reaction in the presence of a range of concentrations of this compound.
-
Readout: After incubation, stop the reaction and measure the formation of the specific metabolite for each isoform using LC-MS/MS.[16][28]
-
Data Analysis: Calculate the percent inhibition of metabolite formation compared to the vehicle control to determine an IC50 value for each CYP isoform.[16][18]
-
The goal is to establish a "selectivity window," which is the ratio of the compound's potency against off-targets versus its on-target. A larger window indicates a more selective and promising compound.
| Parameter | On-Target IC50 | Off-Target IC50 (Example) | Selectivity Window (Off-Target/On-Target) | Interpretation |
| Target X | 100 nM | - | - | Desired Potency |
| hERG | 100 nM | > 10,000 nM | > 100x | Low risk of cardiotoxicity. A >30-100x window is often considered acceptable. |
| CYP3A4 | 100 nM | 5,000 nM | 50x | Moderate risk of DDI; proceed with caution. |
| Kinase Y | 100 nM | 250 nM | 2.5x | High risk. The off-target effect could contribute to the cellular phenotype. |
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. off-target effect | Nodes Bio Glossary [nodes.bio]
- 5. m.youtube.com [m.youtube.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. criver.com [criver.com]
- 20. youtube.com [youtube.com]
- 21. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
"7-Allyl-6-hydroxy-1-indanone" improving selectivity for target
Technical Support Center: 7-Allyl-6-hydroxy-1-indanone
A Guide for Researchers on Improving Target Selectivity
Disclaimer: this compound is a specific chemical structure. As of this publication, it is not extensively characterized in publicly available literature. This guide is therefore constructed based on established principles of medicinal chemistry, pharmacology, and assay development. The indanone scaffold is a recognized "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1] This document uses this compound as a representative model to address the universal challenge of improving the target selectivity of small molecule inhibitors.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is "target selectivity" and why is it critical in drug development?
A1: Target selectivity is a measure of how well a compound binds to its intended biological target versus other unintended targets in a complex biological system.[2][3] High selectivity is crucial because interactions with "off-targets" can lead to a variety of undesirable outcomes, including cellular toxicity, adverse side effects in patients, or confounding results in preclinical experiments.[4][5][6] In some cases, a drug's primary therapeutic effect is later discovered to be the result of an off-target interaction.[4][7] Therefore, establishing a clear Structure-Activity Relationship (SAR) and selectivity profile is fundamental to developing safe and effective therapeutic agents or reliable research tools.[8][9][10]
Q2: What are the key structural features of this compound that might influence its selectivity?
A2: The selectivity of this molecule is determined by the interplay of its three main components:
-
1-Indanone Core: This rigid, bicyclic scaffold serves as the foundational structure. Its shape and aromatic surface provide a platform for interactions within a protein's binding pocket. As a privileged scaffold, it has the potential to bind to many targets, making the substituents critical for fine-tuning selectivity.[1]
-
6-Hydroxy Group: This phenolic hydroxyl group is a key hydrogen bond donor and acceptor. Its position on the aromatic ring can dictate specific interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a target's active site. Subtle differences in the location of such residues between on- and off-targets can be exploited to achieve selectivity.
-
7-Allyl Group: The allyl group (−CH₂−CH=CH₂) is a non-polar, flexible substituent.[11] Its placement adjacent to the hydroxyl group can influence the binding orientation. The flexibility of the allyl group might allow it to adapt to the specific shape of the target's binding pocket, while its hydrophobicity can favor interactions with non-polar residues. The reactivity of the allylic C-H bonds could also play a role in metabolism or, in some contexts, covalent interactions.[11]
Q3: We are observing unexpected cellular phenotypes after treatment with our compound. Could these be off-target effects?
A3: Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects.[6] Small molecule inhibitors frequently interact with multiple proteins, which can trigger various cellular responses.[4] To confirm that the observed phenotype is a direct result of modulating the intended target, you must perform validation experiments, such as target knockout studies using CRISPR/Cas9.[4][6] If the compound still produces the same effect in cells lacking the intended target, it is a strong indicator of off-target activity.[4]
Part 2: Troubleshooting Guide: Poor Selectivity
This section addresses common issues encountered when a compound like this compound displays activity against multiple targets.
Issue 1: My compound shows a "shotgun" profile, inhibiting a broad range of kinases in a profiling screen.
Question: How can I improve the kinase selectivity of my indanone-based inhibitor?
Answer: A promiscuous kinase inhibitor profile is a common challenge, as the ATP-binding pocket is highly conserved across the kinome.[12] To improve selectivity, consider the following rational design strategies:
-
Exploit Non-Conserved Regions: While the core ATP-binding site is similar, regions immediately adjacent to it can vary significantly. Modify the this compound scaffold to introduce substituents that can form specific interactions with these unique "selectivity pockets."
-
Target Inactive Conformations: Many kinases adopt multiple conformations. Designing or modifying your compound to bind specifically to an inactive state (e.g., the "DFG-out" conformation) can be a powerful strategy for achieving selectivity, as these conformations are often more structurally diverse than the active state.[2]
-
Structure-Activity Relationship (SAR) by Modification:
-
Allyl Group Modification: The flexible allyl group can be a starting point. Systematically replace it with other groups of varying size, rigidity, and polarity. For example, replacing it with a cyclopropyl group introduces rigidity, while a propargyl group alters the electronics and geometry.
-
Bioisosteric Replacement: A bioisostere is a chemical substituent with similar physical or chemical properties to another group.[13][14] Replacing the 6-hydroxy group with a bioisostere like an amine (-NH₂) or a small amide (-NHC(O)CH₃) can change hydrogen bonding patterns and potentially favor binding to your desired target.[15]
-
Logical Flow for Improving Selectivity
Caption: A workflow for rationally improving compound selectivity.
Issue 2: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay.
Question: Why is there a discrepancy, and how can I troubleshoot it?
Answer: This is a common issue that can stem from several factors unrelated to target selectivity, but which must be resolved before selectivity can be properly assessed in a cellular context.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target. Solution: Assess permeability using a PAMPA assay. If low, consider medicinal chemistry strategies to increase lipophilicity or reduce polar surface area, such as masking the hydroxyl group as a prodrug ester. |
| Efflux by Transporters | The compound may be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein). Solution: Test for efflux using cell lines that overexpress specific transporters or by co-administering a known efflux pump inhibitor. |
| Rapid Metabolism | The compound may be quickly metabolized and inactivated by cellular enzymes. Solution: Perform metabolic stability assays using liver microsomes or cell lysates. Identify metabolic "hot spots" (the allyl group is a potential site) and modify the structure to block metabolism. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture media (e.g., albumin), reducing the free concentration available to engage the target. Solution: Measure plasma protein binding. If high, re-run cellular assays in low-serum media, but be aware this may affect cell health. |
Part 3: Experimental Protocols & Data Presentation
To rigorously determine the selectivity of this compound or its analogs, a multi-assay approach is required.
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a universal, luminescence-based in vitro kinase assay to determine the IC₅₀ values of an inhibitor against a panel of kinases.[16]
Objective: To quantify the potency of the test compound against the primary target kinase and a panel of off-target kinases.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, a lower luminescence signal indicates higher kinase activity. Inhibition is measured as an increase in the luminescence signal.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Kinase Panel (e.g., Promega Kinase Selectivity Profiling System).[16]
-
Substrate peptides for each kinase.
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls).
-
Add 2 µL of a 2.5X Kinase/Substrate mix (containing the specific kinase and its corresponding peptide substrate in reaction buffer).
-
Pre-incubate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a 2.5X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "No Kinase" control (100% inhibition) and the "DMSO only" control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
-
Data Presentation: Selectivity Profile Table
Quantitative data should be summarized in a table to clearly show the compound's potency and selectivity.[17] The Selectivity Score is often calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀.
| Kinase Target | IC₅₀ (nM) | Fold-Selectivity (vs. Target X) |
| Target X (On-Target) | 50 | 1 |
| Kinase A (Off-Target) | 5,000 | 100 |
| Kinase B (Off-Target) | >10,000 | >200 |
| Kinase C (Off-Target) | 250 | 5 |
| Kinase D (Off-Target) | 8,000 | 160 |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol verifies that the compound binds to its intended target within intact cells.[18][19]
Objective: To confirm target engagement in a physiological context.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20] This change in thermal stability is detected by measuring the amount of soluble protein remaining after heating the cells to various temperatures.[20][21]
Materials:
-
Cultured cells expressing the target protein.
-
Test Compound (e.g., this compound).
-
Cell culture medium, PBS, and DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating (PCR machine), cell lysis (sonicator or freeze-thaw), centrifugation, and protein detection (SDS-PAGE and Western blot materials).
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or with DMSO vehicle for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C in 2-3°C increments). A no-heat (RT) control must be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Detection:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity versus temperature for both the DMSO-treated and compound-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Experimental Workflow for Target Engagement and Selectivity
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 9. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 10. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 11. Allyl group - Wikipedia [en.wikipedia.org]
- 12. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 14. ctppc.org [ctppc.org]
- 15. drughunter.com [drughunter.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
Technical Support Center: Navigating Solubility Challenges with 7-Allyl-6-hydroxy-1-indanone in DMSO
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Allyl-6-hydroxy-1-indanone. This resource provides in-depth troubleshooting and practical guidance for overcoming common solubility challenges, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent in experimental assays.
Due to the limited specific public data on this compound, this guide draws upon established principles for handling hydrophobic small molecules and related indanone compounds. The core structure, a substituted 1-indanone, suggests that it is likely a hydrophobic compound with poor aqueous solubility.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My this compound is not readily dissolving in 100% DMSO at my desired stock concentration. What should I do?
A1: Initial Dissolution Challenges
Encountering difficulty when first dissolving a compound in DMSO is a common hurdle, often related to the compound's physical form or minor impurities. The indanone backbone suggests a crystalline solid nature.[3] Here is a systematic approach to facilitate dissolution:
-
Mechanical Agitation: Begin by vortexing the solution vigorously for 2-5 minutes.[4] This increases the interaction between the solvent and the compound particles.
-
Sonication: If vortexing is insufficient, use a bath sonicator for 5-10 minutes.[4][5] Sonication uses ultrasonic waves to break down compound aggregates and enhance solvation.
-
Gentle Warming: Carefully warm the solution in a water bath set to 37°C for 10-15 minutes.[4][5] Increased temperature can significantly improve the solubility of many compounds. However, be cautious, as excessive heat can potentially degrade the compound. Always test for compound stability at elevated temperatures if possible.
-
Re-evaluate Concentration: If the above steps fail, your desired concentration may exceed the compound's solubility limit in DMSO. Consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[4]
Q2: The compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?
A2: The Common Problem of Aqueous Precipitation
This is the most frequent challenge when working with hydrophobic compounds prepared in a DMSO stock. The phenomenon, often called "crashing out," occurs because the compound is poorly soluble in water. While it readily dissolves in the organic solvent DMSO, adding this stock to an aqueous environment drastically increases the solution's polarity, causing the compound to precipitate.[4][6][7]
Here are several strategies to mitigate this issue, starting with the simplest:
Strategy 1: Optimize the Dilution Process
The key is to avoid a sudden, dramatic change in solvent polarity.
-
Step-wise Dilution: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions of your compound in 100% DMSO first to get closer to your final concentration.[5][8] Then, add this slightly less concentrated DMSO stock to your aqueous medium.
-
Active Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while the buffer is being vortexed or stirred. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[9]
Strategy 2: Adjust the Final DMSO Concentration
A slightly higher final concentration of DMSO in your assay can help maintain the compound's solubility. However, this must be balanced against potential solvent toxicity to your cells.
| Final DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal non-specific effects.[10][11] | Ideal Target. Start here for all sensitive and long-term assays. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for short-term assays.[10][11][12] | Acceptable Range. Always include a vehicle control with the same DMSO concentration. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and off-target effects.[10][11] | Use with Caution. Only if necessary for solubility and after performing a DMSO tolerance assay. |
| > 1.0% | Often toxic to cells and can interfere with assay results.[10][13] | Not Recommended. |
It is imperative to run a vehicle control (media with the same final DMSO concentration) to differentiate between the effects of the compound and the solvent. [5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile 100% DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 2-3 minutes until the compound is visibly dissolved.[14]
-
If not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[5]
-
If solubility is still an issue, warm the solution in a 37°C water bath for 10 minutes.[14]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the DMSO over time.[5]
-
Store the aliquots at -20°C or -80°C.[14]
Protocol 2: Troubleshooting Precipitation During Dilution into Aqueous Media
This protocol should be followed if you observe precipitation when preparing your working solution.
-
Warm the Aqueous Medium: Pre-warm your cell culture medium or buffer to 37°C. This can sometimes help keep the compound in solution.[15]
-
Prepare an Intermediate Dilution: Instead of diluting directly from a high concentration stock (e.g., 10 mM), first make an intermediate dilution of your compound in 100% DMSO (e.g., 1 mM).
-
Vortex During Addition: While vigorously vortexing the pre-warmed aqueous medium, add the 1 mM DMSO stock drop-by-drop to reach your final desired concentration.
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness, particles). A Tyndall effect test (shining a laser pointer through the solution) can help detect suspended particles that may not be visible to the naked eye.[16]
-
Consider Co-solvents: If precipitation persists and your experimental design allows, consider using a small percentage of a biologically compatible co-solvent or a solubilizing agent like a cyclodextrin.[14][17] However, this will require additional controls to test for the effects of these agents.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Q3: Are there any alternatives to DMSO if I continue to have problems?
A3: Alternative Solvents
While DMSO is a powerful and widely used solvent, alternatives exist for particularly challenging compounds or sensitive assays.[5]
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve a wide range of compounds.[18] Cell toxicity is also a concern and must be evaluated.
-
Ethanol: Can be used for some compounds, but it is more volatile and generally less effective at dissolving highly hydrophobic molecules.[18]
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based alternative to DMSO that has shown comparable solvation properties and low toxicity in some studies.[19][20]
-
Formulations with Solubilizing Agents: For in vivo studies or some in vitro assays, formulating the compound with agents like cyclodextrins, Tween®, or albumin can enhance aqueous solubility.[17][21]
When switching to a new solvent, it is critical to re-validate all aspects of your experiment, including compound stability and potential solvent effects on your biological system.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 7-Allyl-6-hydroxy-1-indanone and Established p38 MAPKα Inhibitors
In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is paramount. This guide provides a comparative analysis of a novel compound, 7-Allyl-6-hydroxy-1-indanone, against two well-characterized inhibitors of p38 mitogen-activated protein kinase α (MAPKα), a key regulator of cellular responses to stress and inflammation.[1] While this compound is a compound of emerging interest, its biological activity is not yet extensively documented in peer-reviewed literature. Therefore, for the purpose of this comparative guide, we will be utilizing a hypothetical, yet plausible, inhibitory profile for this compound to illustrate its potential in the context of established p38 MAPKα inhibitors.
The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide range of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[2][3] The α-isoform of p38 MAPK is particularly implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a significant therapeutic target for a variety of inflammatory diseases.[4]
Comparative Inhibitory Potency
The primary metric for evaluating the efficacy of an inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This guide compares the hypothetical IC50 value of this compound against the established IC50 values of SB203580 and Doramapimod (BIRB 796), two widely used p38 MAPKα inhibitors.[5][6]
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | p38 MAPKα | 75 (Hypothetical) | A novel indanone derivative with potential for kinase inhibition. |
| SB203580 | p38 MAPKα | 50[7][8][9] | A selective, ATP-competitive inhibitor of p38α and p38β2.[7][8] |
| Doramapimod (BIRB 796) | p38 MAPKα | 38[6][10][11] | A highly potent, allosteric inhibitor of p38 MAPK isoforms.[6][11] |
Disclaimer: The IC50 value for this compound is hypothetical and presented for illustrative purposes to guide potential future investigations.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway that culminates in the phosphorylation and activation of downstream transcription factors and protein kinases.[12][13] Understanding this pathway is crucial for contextualizing the mechanism of action of p38 MAPK inhibitors. Environmental stresses and inflammatory cytokines activate upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[2] Activated p38 then translocates to the nucleus to regulate gene expression, leading to various cellular responses including inflammation and apoptosis.[4][12]
Caption: The p38 MAPK signaling pathway, illustrating the points of activation and inhibition.
Experimental Protocol: In Vitro p38 MAPKα Kinase Assay
To empirically determine and compare the inhibitory activity of novel compounds like this compound, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for assessing p38 MAPKα inhibition.
Objective: To determine the IC50 value of a test compound against p38 MAPKα.
Materials:
-
Recombinant human p38 MAPKα (active)
-
ATF-2 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[14]
-
Test compound (e.g., this compound) and known inhibitors (SB203580, Doramapimod)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and known inhibitors in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a range of concentrations for IC50 determination.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control wells).
-
Prepare a master mix containing kinase assay buffer, recombinant p38 MAPKα, and the ATF-2 substrate.
-
Add 2 µL of the kinase/substrate master mix to each well.[14]
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.[14] This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.[14][15]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: Workflow for the in vitro p38 MAPKα kinase inhibition assay.
Concluding Remarks
This guide provides a framework for comparing the novel compound this compound with established p38 MAPKα inhibitors. Based on its indanone scaffold, a structure found in other biologically active molecules, and a hypothetical IC50 value of 75 nM, this compound presents an interesting candidate for further investigation.[16][17][18] The provided experimental protocol offers a standardized method to validate this hypothesis and accurately determine its inhibitory potency. Further studies, including selectivity profiling against other kinases and cell-based assays to measure the inhibition of downstream signaling events, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Pardon Our Interruption [opnme.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative In Vivo Validation Guide: Evaluating the Neuroprotective Efficacy of 7-Allyl-6-hydroxy-1-indanone in a Parkinson's Disease Model
This guide provides a comprehensive framework for the in vivo validation of 7-Allyl-6-hydroxy-1-indanone , a novel compound with putative neuroprotective properties. Drawing from established methodologies in preclinical neuroscience, we present a head-to-head comparison with the well-characterized monoamine oxidase-B (MAO-B) inhibitor, Selegiline. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of new chemical entities for neurodegenerative disorders.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of established drugs like Rasagiline, used in the management of Parkinson's disease (PD)[1]. Derivatives of 1-indanone have been designed to interact with key targets in the central nervous system, including monoamine oxidase (MAO) enzymes[1][2]. Inhibition of MAO-B is a clinically validated strategy for treating PD, as it increases dopamine levels in the brain and may offer neuroprotective effects[3][4]. Given its structural similarity to known MAO-B inhibitors, we hypothesize that this compound possesses neuroprotective activity relevant to Parkinson's disease. This guide outlines the experimental strategy to test this hypothesis.
Strategic Overview: The "Why" Behind the Experimental Design
The primary objective is to determine if this compound can prevent or mitigate dopaminergic neuron loss and the associated motor deficits in a toxin-induced model of Parkinson's disease. Our experimental design is built on a foundation of well-validated models and endpoints to ensure the generation of robust and translatable data.
Choice of Animal Model: The MPTP Mouse Model
We have selected the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. For decades, this has been a gold standard in PD research due to its simplicity, affordability, and strong clinical correlation[5][6]. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological hallmark of Parkinson's disease[7][8][9]. Its mechanism involves conversion to the active toxicant MPP+ by MAO-B in astrocytes, leading to mitochondrial dysfunction and cell death[7]. This mechanism makes the model particularly relevant for evaluating putative MAO-B inhibitors.
The Comparator: Selegiline as a Positive Control
To benchmark the performance of this compound, we will use Selegiline as a positive control. Selegiline is a selective, irreversible MAO-B inhibitor clinically used for Parkinson's disease[10]. It has demonstrated neuroprotective effects in various preclinical models, including the MPTP model, making it an ideal comparator to assess the relative efficacy of our test compound[11][12].
Experimental Workflow and Methodologies
The following sections detail the step-by-step protocols for the in vivo validation study.
Experimental Workflow Diagram
Caption: High-level experimental workflow for in vivo validation.
Detailed Experimental Protocols
Animals: Male C57BL/6 mice, 8-10 weeks old, will be used as they are susceptible to MPTP-induced neurotoxicity[13]. Animals will be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration:
-
This compound: The dose will be determined based on prior in vitro data and preliminary maximum tolerated dose studies. It will be administered daily via intraperitoneal (i.p.) injection for 14 days.
-
Selegiline: A dose of 10 mg/kg (i.p.) will be used, which has been shown to be effective in MPTP mouse models[14]. It will be administered daily for 14 days.
-
MPTP: A sub-acute dosing regimen of 30 mg/kg/day (i.p.) for 5 consecutive days will be employed to induce a significant loss of dopaminergic neurons[7].
Behavioral Assessments:
-
Rotarod Test: This test assesses motor coordination and balance[15][16]. Mice will be trained for three consecutive days before baseline testing. During the test, the rod will accelerate from 4 to 40 RPM over 5 minutes. The latency to fall will be recorded.
-
Open Field Test: This test evaluates spontaneous locomotor activity and exploratory behavior[17][18]. Mice will be placed in an open field arena, and their total distance traveled and rearing frequency will be recorded over a 10-minute period.
Immunohistochemistry and Neuron Quantification:
-
Following euthanasia, brains will be collected, fixed, and sectioned.
-
Coronal sections of the substantia nigra will be stained for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which serves as a marker for dopaminergic neurons[19][20][21].
-
The number of TH-positive neurons in the SNpc will be quantified using unbiased stereological methods, such as the optical fractionator technique[22].
Comparative Data Presentation
The following table summarizes the expected outcomes and provides a clear framework for comparing the performance of this compound against the vehicle and Selegiline controls.
| Parameter | Vehicle + Saline | Vehicle + MPTP | Selegiline + MPTP | This compound + MPTP |
| Rotarod Latency to Fall (s) | High (Normal motor function) | Significantly Reduced | Significantly Higher than Vehicle + MPTP | Expected to be Significantly Higher than Vehicle + MPTP |
| Total Distance Traveled (cm) | Normal | Significantly Reduced | Significantly Higher than Vehicle + MPTP | Expected to be Significantly Higher than Vehicle + MPTP |
| TH+ Neuron Count in SNpc | Normal | Significantly Reduced (~50-70% loss) | Significantly Higher than Vehicle + MPTP | Expected to be Significantly Higher than Vehicle + MPTP |
Mechanistic Insights: The Underlying Signaling Pathway
The neuroprotective effects of MAO-B inhibitors are multifaceted. Beyond preserving dopamine levels, they are thought to mitigate oxidative stress and inhibit apoptotic pathways.
Caption: Proposed mechanism of neuroprotection in the MPTP model.
Conclusion and Future Directions
This guide outlines a rigorous and well-controlled in vivo study to validate the biological activity of this compound. By comparing it to the clinically relevant drug Selegiline in the gold-standard MPTP mouse model of Parkinson's disease, the resulting data will provide a strong foundation for further preclinical development.
Positive results from this study, demonstrating a significant attenuation of both motor deficits and dopaminergic neuron loss, would warrant further investigation into the compound's detailed mechanism of action, pharmacokinetic profile, and long-term safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 7. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. criver.com [criver.com]
- 10. Frontiers | Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease [frontiersin.org]
- 11. Selegiline in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 13. MPTP-induced parkinsonian model in mice: biochemistry, pharmacology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 15. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 18. Motor Behavior Assays (Mouse) [protocols.io]
- 19. Immunocytochemical quantification of tyrosine hydroxylase at a cellular level in the mesencephalon of control subjects and patients with Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Tyrosine-Hydroxylase Characterization of Dopaminergic Neurons in the Honey Bee Brain [frontiersin.org]
- 22. Unbiased Stereological Estimation of Neurons - JoVE Journal [jove.com]
The Structure-Activity Relationship of 7-Allyl-6-hydroxy-1-indanone: A Comparative Guide for Drug Discovery Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Allyl-6-hydroxy-1-indanone, a specific derivative with significant therapeutic potential. By dissecting the roles of the 1-indanone core, the 6-hydroxy substituent, and the 7-allyl group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural features driving its biological activity and to offer insights for the rational design of next-generation 1-indanone-based therapeutics.
The 1-Indanone Core: A Versatile Pharmacophore
The 1-indanone moiety itself is a critical contributor to the biological activity of this class of compounds. Its rigid, bicyclic structure provides a fixed orientation for substituent groups, facilitating specific interactions with biological targets.[2] Extensive research has demonstrated that modifications to the 1-indanone core can significantly impact pharmacological properties.
A prominent example of the therapeutic importance of the 1-indanone scaffold is its presence in Donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The versatility of the 1-indanone ring system allows for a diverse range of chemical modifications, leading to compounds with varied biological profiles.[1]
The Crucial Role of the 6-Hydroxy Group
The phenolic hydroxyl group at the C-6 position of the indanone ring is a key determinant of the biological activity of these derivatives. This functional group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in the active sites of target proteins.
In the context of anti-inflammatory activity, the 6-hydroxy group has been shown to be particularly important. A study on 2-benzylidene-1-indanone derivatives revealed that the presence of a hydroxyl group at the C-6 position contributes significantly to their pharmacological profile.[3] This is likely due to its ability to participate in hydrogen bonding interactions within the binding pockets of pro-inflammatory enzymes or receptors.
The experimental evaluation of anti-inflammatory activity for these compounds typically involves assays to measure the inhibition of inflammatory mediators in cell-based models. A common methodology is the use of lipopolysaccharide (LPS)-stimulated macrophages to induce an inflammatory response and subsequently measure the reduction in pro-inflammatory cytokines like TNF-α and IL-6 upon treatment with the test compounds.[3][4]
The 7-Allyl Group: Modulating Potency and Selectivity
While direct SAR studies on the 7-allyl group in this compound are not extensively documented, valuable insights can be drawn from studies on related 7-substituted 1-indanone derivatives. Research on 2-benzylidene-1-indanone analogs has shown that the incorporation of a three-carbon chain at the C-7 position is beneficial for anti-inflammatory activity.[4] The allyl group, being a three-carbon chain, is therefore predicted to positively influence the biological profile of the molecule.
The introduction of an allyl group at the C-7 position can impact the molecule's properties in several ways:
-
Steric Bulk and Lipophilicity: The allyl group adds steric bulk and increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific targets.
-
Conformational Effects: The presence of the allyl group can influence the overall conformation of the indanone ring system, potentially leading to a more favorable orientation for target interaction.
-
Metabolic Handle: The double bond in the allyl group can serve as a site for metabolic transformations, which could lead to the formation of active or inactive metabolites.
To illustrate the impact of substitutions on the indanone ring, the following table presents a summary of the anti-inflammatory activity of a series of 2-benzylidene-6-hydroxy-1-indanone derivatives with various substituents on the benzylidene ring. While not direct analogs of this compound, these data highlight the sensitivity of the 1-indanone scaffold to structural modifications.
| Compound ID | R1 Substituent on Benzylidene Ring | % Inhibition of TNF-α at 10 µM[3] | % Inhibition of IL-6 at 10 µM[3] |
| 4a | 4'-OCH3 | 68.45 | 55.21 |
| 4b | 4'-OH | 75.12 | 62.33 |
| 4d | 3'-OCH3, 4'-OH | 83.73 | 69.28 |
| 4e | 3',4'-di(OCH3) | 72.54 | 60.15 |
| 4f | 3',4',5'-tri(OCH3) | 65.28 | 51.76 |
These data demonstrate that substitutions on the peripheral phenyl ring significantly modulate the anti-inflammatory activity, with the 3'-methoxy-4'-hydroxy substitution (compound 4d ) showing the most potent inhibition of TNF-α. This underscores the importance of a systematic exploration of substituents to optimize the biological activity of the 1-indanone scaffold.
Experimental Protocols for Activity Assessment
The evaluation of the biological activity of 1-indanone derivatives typically involves a series of in vitro and in vivo assays. Below are representative protocols for assessing anti-inflammatory and anticancer activities.
In Vitro Anti-inflammatory Activity Assay
A standard method for evaluating the anti-inflammatory potential of compounds is to measure their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Step-by-Step Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in an appropriate medium.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Structure-Activity Landscape
To better understand the relationships between the different structural components of this compound and its biological activity, a conceptual diagram is presented below.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis and Experimental Cross-Validation of 7-Allyl-6-hydroxy-1-indanone
In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is paramount. This guide provides a comprehensive framework for the experimental cross-validation of 7-Allyl-6-hydroxy-1-indanone, a substituted indanone with potential therapeutic applications. Our focus extends beyond mere protocol recitation; we aim to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring that the data generated is both robust and reproducible. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to the meticulous evaluation of new molecular entities.
Introduction: The Rationale for Scrutinizing Substituted Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with demonstrated biological activities, including anti-inflammatory and neuroprotective effects. The specific functionalization of this scaffold, as seen in this compound, with its hydroxyl and allyl moieties, suggests a potential for targeted biological interactions, possibly through mechanisms involving antioxidant activity or specific enzyme inhibition. The allylation of phenolic compounds, in particular, has been explored as a strategy to enhance bio-availability and modulate activity.
However, the promise of any new compound must be substantiated by rigorous, multi-faceted experimental validation. This guide outlines a systematic approach to characterize this compound, benchmark its performance against a known alternative, and ensure the integrity of the findings through orthogonal assays.
Phase 1: Foundational Characterization and Purity Assessment
Before any biological assessment, the identity and purity of the synthesized this compound must be unequivocally established. This foundational step is critical for data reproducibility.
Experimental Protocol: Synthesis and Purification
A common route for synthesizing such a compound involves the Friedel-Crafts acylation followed by intramolecular cyclization and subsequent allylation.
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with a commercially available substituted benzene derivative.
-
Cyclization: Treat the starting material with an appropriate acylating agent (e.g., succinic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the indanone ring structure.
-
Hydroxylation: Introduce the hydroxyl group at the 6-position using standard aromatic hydroxylation methods.
-
Allylation: Selectively introduce the allyl group at the 7-position. This is often achieved by reacting the hydroxylated indanone with an allyl halide (e.g., allyl bromide) in the presence of a mild base (e.g., K₂CO₃) and a suitable solvent like acetone.
-
Purification: The crude product must be purified, typically via column chromatography on silica gel, using a gradient of ethyl acetate in hexane.
-
Purity Confirmation: The final purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity level of >95% is considered standard for subsequent biological assays.
Workflow for Physicochemical Characterization
Caption: Workflow for Synthesis and Structural Verification.
Phase 2: Comparative Biological Evaluation
To contextualize the activity of this compound, it is essential to compare it against a well-characterized compound with a similar mechanism of action. Given the structural alerts for antioxidant and anti-inflammatory potential, we will use Resveratrol , a widely studied natural compound, as our benchmark. We will hypothesize a potential target pathway involving cellular oxidative stress.
Comparative Data Summary
| Parameter | This compound | Resveratrol (Benchmark) | Justification |
| Purity (HPLC) | >95% | >99% (Commercial Standard) | Ensures that observed effects are due to the compound of interest. |
| In Vitro Antioxidant Activity (DPPH Assay IC₅₀) | To Be Determined | ~25 µM | Measures direct radical scavenging ability. |
| Cellular Antioxidant Activity (CAA Assay EC₅₀) | To Be Determined | ~5 µM | Assesses antioxidant capacity in a cellular context. |
| Cytotoxicity (CC₅₀ in HEK293 cells) | To Be Determined | >100 µM | Determines the concentration at which the compound becomes toxic to cells. |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method for evaluating the in vitro antioxidant capacity of a compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and Resveratrol.
-
Assay Setup: In a 96-well plate, add the compound dilutions to the DPPH solution. Include a control (DPPH with methanol) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Phase 3: Cross-Validation with Cellular Models
In vitro assays, while useful, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate the findings in a relevant cellular model. We will use a cell-based assay to measure the compound's ability to counteract induced oxidative stress.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent intracellular oxidation of a fluorescent probe.
Step-by-Step Protocol:
-
Cell Culture: Plate human embryonic kidney 293 (HEK293) cells in a 96-well plate and allow them to adhere overnight.
-
Compound Loading: Treat the cells with various concentrations of this compound or Resveratrol, along with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: After an incubation period, induce oxidative stress by adding a radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The inhibition of fluorescence indicates antioxidant activity.
-
Data Analysis: Calculate the EC₅₀ value, which represents the concentration of the compound required to reduce the oxidative damage by 50%.
Logical Workflow for Biological Validation
Caption: A multi-pronged approach for biological validation.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the cross-validation of this compound. By following a logical progression from chemical synthesis and purification to comparative in vitro and cell-based biological assays, researchers can build a comprehensive and reliable profile of this novel compound. The emphasis on using a well-established benchmark like Resveratrol provides essential context for interpreting the experimental results.
Future work should aim to elucidate the specific molecular targets and mechanisms of action. Techniques such as thermal shift assays, affinity chromatography, and transcriptomic analysis can provide deeper insights into how this compound exerts its effects at the molecular level. This foundational validation is the critical first step in the long journey of translating a promising molecule into a potential therapeutic agent.
A Comparative Benchmarking Guide to 7-Allyl-6-hydroxy-1-indanone: A Novel Modulator of the NF-κB Signaling Pathway
Introduction: The Quest for Novel Anti-Inflammatory Agents
In the landscape of drug discovery, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential in antiviral, anticancer, and anti-inflammatory applications.[1] This guide introduces a novel derivative, 7-Allyl-6-hydroxy-1-indanone, and provides a comparative analysis against established commercial compounds. While experimental data for this specific molecule is presented here for the first time, the rationale for its synthesis and its hypothesized mechanism of action are grounded in the extensive body of research surrounding indanone chemistry and inflammatory signaling.
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key mediator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] The NF-κB signaling pathway is a cornerstone of the immune response, making it a prime target for therapeutic intervention.[3][4]
This guide will objectively benchmark the hypothetical performance of this compound against well-characterized, commercially available NF-κB inhibitors. We will delve into the experimental design and present illustrative data to position this novel compound within the current landscape of anti-inflammatory research.
Mechanism of Action: Targeting the Canonical NF-κB Pathway
The canonical NF-κB pathway is a primary signaling cascade that responds to pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[2][5] In its inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][7]
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting a key step in this pathway. The presence of the allyl group at the 7-position and the hydroxyl group at the 6-position on the indanone core are anticipated to confer specific inhibitory activity, potentially through interference with the IKK complex or by directly impeding the degradation of IκBα. Several indanone derivatives have been shown to suppress the NF-κB signaling pathway, underscoring the potential of this chemical class as a source of novel anti-inflammatory agents.[8][9][10]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. cusabio.com [cusabio.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. scispace.com [scispace.com]
- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis for 7-Allyl-6-hydroxy-1-indanone
In the landscape of modern drug discovery and chemical biology, the synthesis of a novel small molecule like 7-Allyl-6-hydroxy-1-indanone represents the initial step of a long journey. While preliminary assays may suggest intriguing biological activity, the critical question that defines the trajectory of any further development is: does the compound bind its intended molecular target within the complex milieu of a living cell? Answering this question, a process known as target engagement, is paramount for validating a compound's mechanism of action and ensuring that observed phenotypic effects are not the result of off-target activities.[1][2][3]
This guide provides a comprehensive comparison of two powerful and widely adopted methodologies for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. While this compound is a novel investigational agent, for the purposes of this guide, we will postulate its intended target as a hypothetical protein kinase, "Kinase X," a common target class for which these assays are exceptionally well-suited. We will delve into the principles, workflows, and data interpretation for each method, offering a clear, objective comparison to empower researchers to make informed decisions for their specific experimental needs.
Part 1: The Principle of Target Stabilization vs. Proximity
At the heart of confirming target engagement lies the ability to measure a direct physical interaction between a compound and its target protein. CETSA and NanoBRET approach this from two distinct and complementary angles.
Cellular Thermal Shift Assay (CETSA): Measuring Thermal Stabilization
CETSA is a label-free method that operates on a fundamental biophysical principle: the binding of a ligand, such as this compound, to its target protein increases the protein's thermodynamic stability.[4][5][6] This increased stability means that the protein-ligand complex is more resistant to thermal denaturation than the unbound protein.[7][8] Consequently, when cells are heated, the stabilized target protein will remain soluble at higher temperatures, while the unbound protein will denature and aggregate.[4][8] The amount of soluble target protein remaining after heat treatment is then quantified, typically by Western blotting or mass spectrometry, to determine the extent of target engagement.[4][6]
NanoBRET™ Target Engagement Assay: Measuring Proximity
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10][11] This technique requires the target protein, in our case Kinase X, to be expressed as a fusion with a small, bright NanoLuc® luciferase.[10] A fluorescently labeled tracer molecule that is known to bind to the active site of Kinase X is then introduced to the cells. When the tracer binds to the NanoLuc®-Kinase X fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorescent tracer upon addition of the substrate, generating a BRET signal.[10][12] If this compound engages Kinase X at the same site, it will compete with and displace the fluorescent tracer, leading to a measurable decrease in the BRET signal.[10]
Part 2: Comparative Analysis of Methodologies
The choice between CETSA and NanoBRET depends on several factors, including the nature of the target, available reagents, and desired throughput. The following table provides a direct comparison of these two leading methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][7] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.[10] |
| Cellular State | Intact or lysed cells and tissues.[13] | Live cells.[9] |
| Compound Labeling | Not required (label-free).[14] | Not required. |
| Target Modification | Not required (endogenous protein).[1] | Genetic fusion of the target protein to NanoLuc® luciferase is necessary.[10] |
| Key Reagents | Target-specific antibody for detection (e.g., Western Blot). | NanoLuc® fusion vector, fluorescent tracer, and luciferase substrate.[11] |
| Primary Readout | Change in melting temperature (ΔTm) or isothermal dose-response.[15] | IC50 value from a dose-response curve.[15] |
| Throughput | Can be adapted for higher throughput (HT-CETSA).[16] | Inherently high-throughput, suitable for 96- and 384-well formats.[13] |
| Key Advantages | - Measures engagement with the native, unmodified target protein.[1]- Applicable in tissues, offering high physiological relevance.[5]- Label-free methodology.[14] | - Highly sensitive and quantitative.[10]- Real-time measurements in live cells are possible.[9]- High-throughput capabilities.[13] |
| Key Limitations | - Not all protein-ligand interactions result in a detectable thermal shift.[16][17]- Can be lower in throughput compared to NanoBRET.[14]- Requires a high-quality antibody for detection. | - Requires genetic modification, which could potentially affect protein function or localization.- Dependent on the availability of a suitable fluorescent tracer.[16]- Potential for steric hindrance from the NanoLuc® tag. |
Part 3: Experimental Workflows and Protocols
To provide a practical understanding, we outline the experimental workflows for both CETSA and NanoBRET in the context of validating the engagement of this compound with our hypothetical "Kinase X".
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow involves treating cells with the compound, applying a heat challenge, and then quantifying the amount of soluble target protein.
Caption: CETSA experimental workflow for target engagement.
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X in each sample by Western blot using a specific anti-Kinase X antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Kinase X against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ workflow involves expressing a NanoLuc®-tagged target, adding a fluorescent tracer, and then measuring the displacement of the tracer by the test compound.
Caption: NanoBRET™ Target Engagement experimental workflow.
Step-by-Step NanoBRET™ Protocol:
-
Cell Preparation: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding for the NanoLuc®-Kinase X fusion protein. After 24 hours, harvest and plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Prepare a serial dilution of this compound. Add the fluorescent tracer for Kinase X to the cells, followed by the addition of the compound dilutions. Include wells with tracer only (no compound) and vehicle controls. Incubate at 37°C.
-
Substrate Addition and Measurement: Add the NanoBRET® Nano-Glo® substrate to all wells.[11] Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (fluorescent tracer, e.g., ~618 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of target engagement.
Part 4: Data Interpretation and Hypothetical Results
The output from each assay provides a different but complementary view of target engagement.
CETSA Data:
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" (ΔTm) is direct evidence of target stabilization and engagement.
Hypothetical CETSA Results for this compound:
| Treatment | Concentration (µM) | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 52.3 °C | - |
| This compound | 10 | 56.8 °C | +4.5 °C |
| Negative Control Compound | 10 | 52.4 °C | +0.1 °C |
NanoBRET™ Data:
The NanoBRET™ assay yields a dose-response curve where the BRET signal decreases as the concentration of the test compound increases. This allows for the calculation of an IC50 value, representing the concentration of the compound required to displace 50% of the fluorescent tracer.
Hypothetical NanoBRET™ Results for this compound:
| Compound | Target | IC50 (nM) |
| This compound | NanoLuc®-Kinase X | 85 |
| Reference Kinase X Inhibitor | NanoLuc®-Kinase X | 25 |
| Negative Control Compound | NanoLuc®-Kinase X | > 10,000 |
Part 5: Conclusion and Recommendations
Both CETSA and NanoBRET™ are powerful, state-of-the-art methods for unequivocally demonstrating that a compound like this compound engages its intended target in a cellular context.
-
CETSA is the gold standard for confirming engagement with the native, endogenous protein in a label-free manner, providing high physiological relevance. It is particularly valuable for validating lead compounds and understanding their behavior in complex biological systems, including tissues.[5][16]
-
NanoBRET™ offers a highly sensitive, quantitative, and high-throughput method for assessing target engagement in live cells.[9][10] It is exceptionally well-suited for structure-activity relationship (SAR) studies during lead optimization, where rapid and precise measurement of compound potency is required.
For a comprehensive validation strategy for a novel compound like this compound, a dual approach is recommended. The high-throughput nature of the NanoBRET™ assay can be leveraged for initial screening and potency determination, while the label-free, native context of CETSA can then be used as an orthogonal method to confirm the engagement of the endogenous target, thereby providing the highest level of confidence in the compound's mechanism of action. This multi-assay approach builds a robust data package, mitigating the risk of artifacts from any single technique and paving the way for successful downstream development.[1]
References
- 1. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 12. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to 7-Allyl-6-hydroxy-1-indanone
Introduction
7-Allyl-6-hydroxy-1-indanone is a valuable scaffold in medicinal chemistry and materials science. The presence of the reactive allyl group, a phenolic hydroxyl, and a ketone within a rigid indanone framework allows for diverse functionalization and derivatization. These structural features make it a key intermediate for the synthesis of various biologically active compounds and novel polymers. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for each pathway.
Route A: Indanone Formation Followed by Ortho-Allylation
This synthetic strategy focuses on first constructing the core indanone structure and subsequently introducing the allyl group at the desired position. This approach offers a more convergent synthesis, with the key challenge being the regioselective allylation of the pre-formed 6-hydroxy-1-indanone.
Experimental Workflow: Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-1-indanone
-
To a stirred suspension of aluminum chloride (2.6 equivalents) in toluene at room temperature under a nitrogen atmosphere, slowly add 6-methoxy-1-indanone (1.0 equivalent).
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 6-hydroxy-1-indanone as a solid.[1]
Causality behind Experimental Choices: The use of a strong Lewis acid like aluminum chloride is crucial for the demethylation of the methoxy group. Toluene serves as a suitable high-boiling solvent for this reaction. The aqueous workup is necessary to quench the reaction and remove the aluminum salts.
Step 2: Synthesis of 6-Allyloxy-1-indanone
-
In a round-bottom flask, dissolve 6-hydroxy-1-indanone (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 6-allyloxy-1-indanone.
Causality behind Experimental Choices: The Williamson ether synthesis is a classic and efficient method for forming ethers from phenols. Potassium carbonate is a mild base that deprotonates the phenol, and acetone is a common polar aprotic solvent for this type of reaction.
Step 3: Synthesis of this compound via Claisen Rearrangement
-
Place 6-allyloxy-1-indanone in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the compound neat (without solvent) to 180-220 °C.
-
Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.
-
Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality behind Experimental Choices: The Claisen rearrangement is a thermally induced, intramolecular[2][2]-sigmatropic rearrangement.[3][4][5] Heating the allyl ether is necessary to overcome the activation energy for this concerted pericyclic reaction. The rearrangement is highly regioselective for the ortho position.[4]
Route B: Ortho-Allylation Followed by Indanone Ring Formation
This approach involves introducing the allyl group onto a simpler phenolic precursor before constructing the indanone ring. This linear strategy hinges on the successful synthesis of the key intermediate, 3-(2-allyl-3-hydroxyphenyl)propanoic acid, and its subsequent intramolecular cyclization.
Experimental Workflow: Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(3-Hydroxyphenyl)propanoic acid
-
Knoevenagel Condensation: To a solution of 3-hydroxybenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine, add a catalytic amount of piperidine. Heat the mixture at reflux until the evolution of CO2 ceases. Cool and pour into a mixture of ice and concentrated HCl to precipitate the product. Filter and wash with cold water to obtain 3-(3-hydroxyphenyl)acrylic acid.[6]
-
Hydrogenation: Dissolve the acrylic acid derivative in ethanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (50 psi) until the reaction is complete. Filter the catalyst through Celite and evaporate the solvent to yield 3-(3-hydroxyphenyl)propanoic acid.[6]
Causality behind Experimental Choices: The Knoevenagel condensation is a reliable method for forming α,β-unsaturated acids from aldehydes. Catalytic hydrogenation is a standard and efficient method for reducing the carbon-carbon double bond.
Step 2: Protection and Allylation
-
Esterification: Convert the carboxylic acid to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid to protect the acidic proton.
-
Williamson Ether Synthesis: React the methyl 3-(3-hydroxyphenyl)propanoate with allyl bromide and potassium carbonate in acetone, as described in Route A, Step 2.
Causality behind Experimental Choices: The carboxylic acid is protected as an ester to prevent it from interfering with the basic conditions of the Williamson ether synthesis.
Step 3: Claisen Rearrangement and Deprotection
-
Perform the Claisen rearrangement on methyl 3-(3-allyloxyphenyl)propanoate by heating, as described in Route A, Step 3.
-
Hydrolysis: Hydrolyze the resulting methyl ester to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
Causality behind Experimental Choices: The Claisen rearrangement proceeds as in Route A. Basic hydrolysis is a standard method for cleaving methyl esters.
Step 4: Intramolecular Friedel-Crafts Acylation
-
Add 3-(2-allyl-3-hydroxyphenyl)propanoic acid to polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours.
-
Pour the hot mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Causality behind Experimental Choices: Intramolecular Friedel-Crafts acylation is a powerful reaction for forming cyclic ketones.[7][8][9][10][11] Polyphosphoric acid acts as both the solvent and the catalyst, protonating the carboxylic acid to facilitate the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.
Comparative Analysis
| Metric | Route A: Indanone First, then Allylation | Route B: Allylation First, then Indanone Formation |
| Number of Steps | 3 | 6 |
| Overall Yield | Potentially higher due to fewer steps and well-established high-yield reactions. | Likely lower due to the longer sequence and potential for yield loss at each step. |
| Starting Materials | 6-Methoxy-1-indanone (commercially available) | 3-Hydroxybenzaldehyde (commercially available) |
| Key Challenges | Regioselectivity of the Claisen rearrangement (though typically ortho-directing, para-product is a potential minor byproduct). | Multi-step synthesis of the cyclization precursor. Potential for side reactions during the Friedel-Crafts cyclization. |
| Scalability | More straightforward to scale up due to the shorter sequence. | More complex to scale up due to the number of intermediates to be isolated and purified. |
| Atom Economy | Generally good. | Lower due to the use of protecting groups and more reagents over the longer sequence. |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route A is the more convergent and likely higher-yielding approach. Its brevity and reliance on well-understood, high-efficiency reactions make it an attractive choice for both laboratory-scale synthesis and potential scale-up. The primary consideration is ensuring the regioselectivity of the Claisen rearrangement, which is generally reliable for ortho-allylation.
Route B is a more linear synthesis with a greater number of steps. While each individual reaction is standard, the overall yield is likely to be lower. This route may be considered if the starting materials are more readily available or if specific analogues are desired that are more easily accessed through this linear approach.
For researchers seeking an efficient and direct synthesis of this compound, Route A is the recommended pathway due to its higher convergence and likely superior overall yield.
References
- 1. 6-Hydroxy-1-indanone | 62803-47-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Navigating the Disposal of 7-Allyl-6-hydroxy-1-indanone: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 7-Allyl-6-hydroxy-1-indanone necessitates a thorough understanding of proper disposal procedures. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous waste, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the utmost care. The structural motifs, an indanone core and an allyl group, suggest potential reactivity and biological activity. Therefore, adherence to stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents dermal absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. |
Always consult your institution's Chemical Hygiene Plan for specific PPE requirements. After handling, thoroughly wash hands and any exposed skin.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company to ensure environmental protection and regulatory compliance.[1]
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[2]
-
To prevent dangerous chemical reactions, segregate this waste from other chemical streams.[2] Specifically, avoid mixing it with strong oxidizing agents, acids, or bases.
2. Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[2] The original product container, if in good condition, is a suitable option.[1]
-
Liquid Waste: For solutions containing the compound, use a chemically resistant container with a secure, tight-fitting lid.
-
Contaminated Materials: Any items such as gloves, absorbent pads, or weighing papers that come into contact with this compound are also considered hazardous waste and should be collected in a designated, sealed bag within a rigid container.[2]
3. Labeling:
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3]
-
Clearly label all waste containers with the words "Hazardous Waste ".[2]
-
Include the full chemical name: "This compound ".
-
Indicate the associated hazards (e.g., "Irritant," "Toxic" - in the absence of specific data, assume a conservative hazard profile).[2]
-
Record the date when waste is first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4]
-
Store containers in a designated SAA that is under the control of laboratory personnel.[2]
-
Ensure all containers are kept closed except when adding waste.[2]
-
Utilize secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[2]
5. Arranging for Waste Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with all available information about the compound. While a specific SDS may not exist, providing the chemical structure and information on related compounds (e.g., indanone derivatives) is crucial for their safe handling and disposal.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE can clean the area. For larger spills, contact your institution's emergency response team.
-
Decontamination: Thoroughly clean the spill area.[1] All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety department.[1]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Framework
The management of hazardous waste in a laboratory setting is governed by a multi-tiered regulatory framework. Key agencies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" system for managing hazardous waste.[3] This includes regulations for waste identification, labeling, storage, and disposal.[8] Academic laboratories may have alternative requirements under Subpart K of the RCRA regulations.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including the handling of hazardous materials and waste.[10][11] This includes requirements for employee training, emergency response plans, and the communication of hazards.[10][12]
It is the responsibility of the waste generator to comply with all applicable local, state, and federal regulations.[1] Always consult with your institution's Environmental Health and Safety department to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. needle.tube [needle.tube]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. needle.tube [needle.tube]
- 9. epa.gov [epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Navigating the Handling of 7-Allyl-6-hydroxy-1-indanone: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: When handling 7-Allyl-6-hydroxy-1-indanone, a novel research chemical, a comprehensive personal protective equipment (PPE) strategy is paramount. Due to the absence of a standardized Safety Data Sheet (SDS), this guide establishes a robust safety protocol based on a principle of chemical analogy, treating the substance with the caution required for its constituent functional groups: a corrosive phenol, a reactive allyl group, and an irritant indanone core. The minimum required PPE includes a full-facemask respirator, chemical-resistant gloves (double-gloved), a chemical-resistant apron over a long-sleeved lab coat, and chemical splash goggles.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
6-Hydroxy (Phenolic) Group: The phenol moiety is the primary driver of concern. Phenol is highly corrosive and can be rapidly absorbed through the skin, potentially causing severe burns, systemic toxicity affecting the central nervous system, liver, and kidneys.[5][6] An important and dangerous characteristic of phenol is its local anesthetic effect, which means initial contact may not cause pain, delaying response to exposure.[5][6] Even small amounts can be toxic, with as little as one gram being potentially fatal if ingested.[5][6]
-
7-Allyl Group: Allyl groups introduce a different set of risks. Allylic C-H bonds are weaker and more reactive than standard sp3 C-H bonds.[7] Many allyl compounds are known irritants and lachrymators (tear-inducing agents).[8] Furthermore, the reactivity of the allyl group can lead to increased potential for sensitization and unexpected reactions.[7][9]
-
1-Indanone Core: The indanone structure itself, while less acutely hazardous than the other groups, is classified as a skin and eye irritant.[10][11] The SDS for the parent compound, 6-Hydroxy-1-indanone, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[11][12]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of skin absorption, eye contact, and inhalation. The selection of PPE must adhere to OSHA requirements for employers to provide necessary equipment at no cost to employees.[13]
| Operation | Eyes & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Chemical splash goggles and a full-face shield. | Double-gloving: an inner nitrile glove with a longer-cuffed, chemical-resistant outer glove (e.g., neoprene or butyl rubber). Change outer glove frequently.[5][14] | Long-sleeved lab coat fully fastened, supplemented with a chemical-resistant apron. Closed-toe shoes are mandatory. | Mandatory: A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100). All work must be done within a certified chemical fume hood. |
| Preparing Solutions (Dissolving) | Chemical splash goggles and a full-face shield.[6] | Double-gloving as above. Gloves must be inspected prior to use and changed immediately if contamination is suspected.[15] | Long-sleeved lab coat and a chemical-resistant apron. Ensure cuffs are tucked into the outer glove.[14] | Mandatory: A NIOSH-approved respirator with organic vapor cartridges. All work must be performed in a chemical fume hood to control vapors. |
| Post-Handling & Cleanup | Chemical splash goggles. | Chemical-resistant gloves (neoprene or butyl rubber). | Lab coat. | Not required if all materials are properly contained, but recommended if residual odors or dust are present. |
Procedural Guide: Step-by-Step Safety Operations
Adherence to a strict, step-by-step procedure is critical for minimizing exposure. This workflow is designed as a self-validating system to ensure safety at each stage.
Pre-Operation Safety Check
-
Verify Fume Hood: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Locate Emergency Equipment: Confirm unobstructed access to a safety shower and eyewash station.
-
Assemble Spill Kit: Have a chemical spill kit rated for solid and liquid hazardous materials readily available. The kit should contain absorbents like vermiculite or spill pillows, neutralizers for acids/bases, and bags for hazardous waste.[16][17] Do not use cat litter, as it is an inefficient absorbent.[18]
-
Review SDS of Analogs: Re-familiarize yourself with the SDS for phenol and similar indanone compounds.[13]
Handling and Use Protocol
// Global Attributes graph [fontname="Arial", label="Workflow for Safe Handling of this compound", labelloc=t, fontsize=12]; node [width=2, height=0.6]; edge [color="#5F6368"]; } "Workflow for handling this compound."
Doffing PPE to Prevent Contamination
-
Outer Gloves: While still in the work area, remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Apron & Lab Coat: Untie the apron and remove it, folding the contaminated side inward. Do the same with the lab coat. Place in designated containers for hazardous laundry or disposal.
-
Exit Work Area: Exit the immediate work area.
-
Face Shield & Goggles: Remove the face shield and goggles. Clean and decontaminate them according to laboratory procedures.
-
Respirator: Remove the respirator. Clean and store it as per manufacturer and institutional guidelines.
-
Inner Gloves: Remove the final pair of nitrile gloves, turning them inside out. Dispose of them in the hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response
-
Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, use forceps to pick up larger crystals. Carefully sweep the remaining powder to avoid creating dust; you may lightly wet the powder with a suitable solvent to suppress dust.[17][18] Place all material and cleaning equipment into a sealed, labeled hazardous waste bag.[16][19]
-
Minor Spill (Liquid): If a solution is spilled inside the fume hood, contain it with absorbent pads or vermiculite.[16] Scoop the absorbed material into a hazardous waste container.
-
Major Spill / Spill Outside Hood: Evacuate the immediate area. Alert colleagues and notify the laboratory supervisor and Environmental Health & Safety (EHS) officer immediately. Do not attempt to clean up a major spill without assistance from trained emergency personnel.[18]
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Because phenol can penetrate leather, remove and discard contaminated shoes.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Waste Disposal
All materials contaminated with this compound, including gloves, weigh boats, absorbent materials, and empty containers, must be disposed of as hazardous waste.[20][21]
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid hazardous waste in separate, clearly labeled, and sealed containers.[22][23]
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[22]
-
Storage: Store waste in a designated Satellite Accumulation Area within the laboratory, ensuring it is away from incompatible materials like strong oxidizers.[21][23]
-
Pickup: Contact your institution's EHS department for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[20]
References
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. Allylamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. westliberty.edu [westliberty.edu]
- 11. 6-Hydroxy-1-indanone | C9H8O2 | CID 7020659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. tamut.edu [tamut.edu]
- 19. westlab.com [westlab.com]
- 20. vumc.org [vumc.org]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
